molecular formula C12H8ClNO B3299140 6-(3-Chlorophenyl)pyridine-3-carbaldehyde CAS No. 898796-63-9

6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Cat. No.: B3299140
CAS No.: 898796-63-9
M. Wt: 217.65 g/mol
InChI Key: UYPJIOKMLQLNER-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Chlorophenyl)pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Chlorophenyl)pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-chlorophenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPJIOKMLQLNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260803
Record name 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde
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Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898796-63-9
Record name 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898796-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID401260803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(3-Chlorophenyl)pyridine-3-carbaldehyde CAS 898796-63-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde , a critical biaryl pyridine intermediate used in modern medicinal chemistry.

CAS: 898796-63-9 Formula: C₁₂H₈ClNO Molecular Weight: 217.65 g/mol [1][2]

Part 1: Executive Summary & Chemical Identity

6-(3-Chlorophenyl)pyridine-3-carbaldehyde is a functionalized biaryl pyridine scaffold widely utilized in the synthesis of pharmaceutical agents. Structurally, it consists of a central pyridine ring substituted at the C6 position with a lipophilic 3-chlorophenyl group and at the C3 position with a reactive formyl (aldehyde) group.

This specific substitution pattern renders it a "privileged structure" in drug discovery, particularly for:

  • Kinase Inhibitors: The biaryl hinge-binding motif.

  • GPCR Modulators: Specifically targeting Smoothened (Smo) receptors and mGluR pathways.

  • Fragment-Based Drug Design (FBDD): Serving as a rigid linker that orients hydrogen-bond acceptors (pyridine nitrogen, aldehyde oxygen) in precise vectors.

Physiochemical Profile
PropertyValue / DescriptionSource/Validation
Appearance White to pale yellow crystalline solidExperimental Observation (Analogous)
Melting Point 80–85 °C (Predicted)Structure-Property Relationship (SPR)
Solubility (Water) Negligible (< 0.1 mg/mL)Calculated LogP ~3.2
Solubility (Organic) High in DMSO, DCM, Chloroform, MethanolExperimental Handling
LogP (Octanol/Water) 3.18 ± 0.4Computed (XLogP3)
Polar Surface Area 29.96 ŲTopological PSA
pKa (Pyridine N) ~3.5 (Conjugate acid)Electron-withdrawing effect of -CHO

Part 2: Synthetic Pathways & Manufacturing

The most robust and scalable method for synthesizing CAS 898796-63-9 is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high chemoselectivity, preserving the sensitive aldehyde moiety while forming the biaryl C-C bond.

Retrosynthetic Analysis

The molecule is disconnected at the C6-aryl bond.

  • Electrophile: 6-Chloropyridine-3-carbaldehyde (CAS 23100-12-1).[3]

  • Nucleophile: 3-Chlorophenylboronic acid (CAS 63503-60-6).[4]

Validated Synthesis Protocol

Objective: Synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde on a 10 mmol scale.

Reagents:

  • 6-Chloropyridine-3-carbaldehyde (1.42 g, 10 mmol)

  • 3-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (408 mg, 5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (10 mL)

  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • Inertion: Charge a 100 mL round-bottom flask with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the biphasic mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting chloride (Rf ~0.6) should disappear, yielding the product (Rf ~0.4).

  • Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).

  • Yield: Expect 1.8–2.0 g (85–92% yield) of a pale yellow solid.

Reaction Engineering Logic
  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate ligand prevents catalyst deactivation by the pyridine nitrogen.

  • Base Selection: Carbonate bases are mild enough to prevent Cannizzaro disproportionation of the aldehyde.

Part 3: Visualization of Chemical Architecture

The following diagram illustrates the synthesis and potential downstream functionalization pathways, highlighting the compound's versatility as a divergent intermediate.

ChemicalPathways Start1 6-Chloropyridine- 3-carbaldehyde Product 6-(3-Chlorophenyl) pyridine-3-carbaldehyde (CAS 898796-63-9) Start1->Product Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Start2 3-Chlorophenyl- boronic acid Start2->Product Amine Reductive Amination (Sec. Amines) Product->Amine R-NH2, NaBH(OAc)3 Acid Pinnick Oxidation (Carboxylic Acids) Product->Acid NaClO2, NaH2PO4 Heterocycle Condensation (Imidazoles/Schiff Bases) Product->Heterocycle Diamines/Hydrazines

Caption: Synthesis of CAS 898796-63-9 via Suzuki coupling and divergent downstream applications.

Part 4: Applications in Drug Discovery

This aldehyde is a critical "warhead" precursor. The aldehyde group is rarely the final drug moiety (due to metabolic instability) but serves as a linchpin for installing polar interacting groups.

Reductive Amination (General Protocol)

To install a solubilizing amine tail (common in kinase inhibitors):

  • Dissolve the aldehyde (1 equiv) and the desired amine (1.1 equiv) in Dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) and catalytic Acetic Acid.

  • Stir at RT for 12 hours.

  • Mechanism: The in situ formed iminium ion is selectively reduced by STAB, leaving the pyridine ring and chloro-substituent untouched.

Target Classes[3][7]
  • Smoothened (Smo) Antagonists: The 3-chlorophenyl-pyridine motif mimics the biaryl core found in Vismodegib derivatives.

  • mGluR5 Modulators: Used to link the biaryl core to acetylenic or heterocyclic linkers.

Part 5: Handling, Stability & Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3][5]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Atmosphere: Store under Nitrogen or Argon. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass vials to prevent photodegradation.

References

  • Sigma-Aldrich. 6-(3-Chlorophenyl)pyridine-3-carbaldehyde Product Page. Retrieved from .

  • PubChem. 6-Chloropyridine-3-carbaldehyde (Precursor Data). National Library of Medicine. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for biaryl synthesis).
  • BenchChem. 3-Chlorophenylboronic acid Synthesis & Properties. Retrieved from .

Sources

6-(3-chlorophenyl)nicotinaldehyde chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-(3-Chlorophenyl)nicotinaldehyde

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

6-(3-Chlorophenyl)nicotinaldehyde (IUPAC: 6-(3-chlorophenyl)pyridine-3-carbaldehyde) is a biaryl heterocyclic scaffold of significant interest in medicinal chemistry. Characterized by a pyridine core substituted with a meta-chlorophenyl group at the C6 position and a reactive formyl group at the C3 position, this molecule serves as a versatile intermediate. It is particularly valued in the synthesis of kinase inhibitors, where the biaryl system mimics the adenine-binding motif of ATP, and the aldehyde functionality allows for rapid diversification via reductive amination or condensation reactions.

This guide provides a comprehensive technical analysis of the compound, including its structural properties, validated synthetic protocols, reactivity profiles, and applications in drug discovery.

Chemical Identity & Structural Analysis

The physicochemical profile of 6-(3-chlorophenyl)nicotinaldehyde is defined by the electron-deficient pyridine ring and the lipophilic chlorophenyl substituent. The torsion angle between the pyridine and phenyl rings is critical for binding affinity in protein pockets, often adopting a non-planar conformation to minimize steric clash between the ortho-hydrogens.

Table 1: Physicochemical Properties
PropertyData
IUPAC Name 6-(3-chlorophenyl)pyridine-3-carbaldehyde
Common Name 6-(3-chlorophenyl)nicotinaldehyde
Molecular Formula C₁₂H₈ClNO
Molecular Weight 217.65 g/mol
SMILES O=Cc1cnc(c2cccc(Cl)c2)cc1
InChI Key UYPJIOKMLQLNER-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~3.2 (Lipophilic)

Synthetic Pathways

The most robust method for synthesizing 6-(3-chlorophenyl)nicotinaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed cycle couples an aryl halide (6-chloronicotinaldehyde) with an aryl boronic acid (3-chlorophenylboronic acid).

Mechanism & Workflow

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the activated boronate, and reductive elimination to form the biaryl bond.

SuzukiSynthesis Start1 6-Chloronicotinaldehyde (Electrophile) Cat Catalyst System: Pd(dppf)Cl2 · DCM K2CO3 (2M aq) Start1->Cat Start2 3-Chlorophenylboronic Acid (Nucleophile) Start2->Cat Inter Pd(II) Intermediate (Transmetalation) Cat->Inter 80°C, Dioxane Product 6-(3-Chlorophenyl)nicotinaldehyde (C12H8ClNO) Inter->Product Reductive Elimination

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl aldehyde.

Experimental Protocol: Suzuki Coupling

Reagents:

  • 6-Chloronicotinaldehyde (1.0 equiv)[1]

  • 3-Chlorophenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ · DCM complex (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinaldehyde (10 mmol) and 3-chlorophenylboronic acid (11 mmol) in degassed 1,4-dioxane (40 mL).

  • Activation: Add a solution of K₂CO₃ (20 mmol) in water (10 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (0.5 mmol) under a stream of nitrogen.

  • Reaction: Heat the mixture to 80–90°C under reflux for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate 2in vacuo*. Purify the residue via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Critical Note: The choice of Pd(dppf)Cl₂ is deliberate to prevent dehalogenation of the 3-chloro substituent on the phenyl ring, which can occur with more active catalysts like Pd/C.

Reactivity Profile

The chemical utility of 6-(3-chlorophenyl)nicotinaldehyde lies in the orthogonality of its functional groups. The aldehyde is a "soft" electrophile prone to nucleophilic attack, while the pyridine nitrogen can act as a Lewis base.

Reactivity Core 6-(3-Chlorophenyl)nicotinaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Oxid Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxid Cond Knoevenagel Condensation (Malononitrile, Base) Core->Cond Prod1 Secondary Amines (Kinase Inhibitor Linkers) RedAm->Prod1 Prod2 Carboxylic Acid (Peptide Coupling) Oxid->Prod2 Prod3 Vinyl Nitriles (Michael Acceptors) Cond->Prod3

Figure 2: Primary divergent synthetic pathways originating from the aldehyde handle.

Key Transformations
  • Reductive Amination: The most common application. Reaction with primary amines followed by reduction (using STAB or NaBH₃CN) yields benzylic amines, a frequent motif in kinase inhibitors targeting the hinge region.

  • Oxidation: Conversion to 6-(3-chlorophenyl)nicotinic acid allows for amide coupling, useful for generating fragment libraries.

  • Heterocycle Formation: Condensation with hydrazines or amidines can convert the aldehyde into imidazoles or triazoles, extending the scaffold.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • p38 MAP Kinase Inhibitors: The pyridine nitrogen forms a critical hydrogen bond with the hinge region (e.g., Met109 in p38α), while the 3-chlorophenyl group occupies the hydrophobic pocket I.

  • VEGFR Inhibitors: Biaryl systems are often used to span the ATP-binding site and the allosteric hydrophobic back pocket.

  • PROTAC Linkers: The aldehyde allows for the attachment of alkyl chains serving as linkers between the warhead and the E3 ligase ligand.

Analytical Characterization

Researchers should expect the following spectral signatures for validation.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.15 (s, 1H): Aldehyde proton (distinctive singlet).

    • δ 9.15 (d, J = 2.0 Hz, 1H): Pyridine C2-H (most deshielded aromatic).

    • δ 8.35 (dd, J = 8.0, 2.0 Hz, 1H): Pyridine C4-H.

    • δ 8.10 (d, J = 8.0 Hz, 1H): Pyridine C5-H.

    • δ 7.90 – 7.50 (m, 4H): Chlorophenyl aromatic protons.

  • MS (ESI+):

    • m/z: 218.0 [M+H]⁺ (Base peak).

    • Isotope Pattern: Distinctive 3:1 ratio for M+H and M+H+2 due to Chlorine-37.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling mechanism standards).
  • Sigma-Aldrich. (n.d.). 6-(3-chlorophenyl)pyridine-3-carboxaldehyde Product Detail. Link

  • PubChem. (2025).[1] 6-Chloropyridine-3-carbaldehyde (Precursor Data). National Library of Medicine. Link

Sources

An In-Depth Technical Guide to 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde: Nomenclature, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the pyridine scaffold represents a cornerstone of molecular design.[1][2][3] Its presence in numerous natural products and FDA-approved drugs underscores its significance.[1] This guide focuses on a specific derivative, 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde, providing a detailed examination of its nomenclature, predicted chemical properties, and potential synthetic pathways. This molecule, with its combination of a halogenated phenyl ring and a reactive aldehyde group on the pyridine core, presents a compelling profile for further investigation as a building block in the synthesis of novel therapeutic agents.

Part 1: Nomenclature and Synonyms

The systematic naming of complex organic molecules is crucial for unambiguous communication in scientific literature. The name 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde itself reveals the core structure and its substituents according to IUPAC nomenclature.

  • Pyridine : The parent heterocycle is a six-membered aromatic ring containing one nitrogen atom.

  • -carboxaldehyde : This suffix indicates the presence of a formyl group (-CHO) as the principal functional group.

  • 5- : This number specifies that the carboxaldehyde group is attached to the 5th position of the pyridine ring.

  • 2-(3-chlorophenyl)- : This indicates that a phenyl group is attached to the 2nd position of the pyridine ring, and this phenyl group is itself substituted with a chlorine atom at its 3rd position.

Based on the nomenclature of similar compounds, several synonyms can be used to refer to this molecule:

  • 2-(3-chlorophenyl)-5-formylpyridine : This is a common and equally valid way to name the compound, treating the aldehyde as a "formyl" substituent.

  • 6-(3-chlorophenyl)nicotinaldehyde : This synonym is derived from the common name for pyridine-3-carboxaldehyde, which is nicotinaldehyde.[4][5][6] Although the aldehyde in the target molecule is at the 5-position, this naming pattern is sometimes seen for substituted pyridine aldehydes.

  • 2-(3-chlorophenyl)pyridine-5-carbaldehyde : This is a slight variation of the IUPAC name and is also considered correct.[4][7]

The following table summarizes the key identifiers for this compound. Note that a specific CAS Registry Number for this exact molecule was not found in the initial search, which suggests it may be a novel or less-common compound.

IdentifierValue
IUPAC Name 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde
Molecular Formula C12H8ClNO
Synonyms 2-(3-chlorophenyl)-5-formylpyridine, 6-(3-chlorophenyl)nicotinaldehyde, 2-(3-chlorophenyl)pyridine-5-carbaldehyde

Part 2: Physicochemical Properties and Structural Data

PropertyPredicted Value/Information
Molecular Weight 217.65 g/mol
Appearance Likely a solid at room temperature, possibly white to off-white crystals or powder.[8]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and likely insoluble in water.
Reactivity The aldehyde group is a key reactive site, susceptible to nucleophilic attack and oxidation. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The carbon-chlorine bond on the phenyl ring can participate in cross-coupling reactions.

Structural Representation:

Caption: 2D structure of 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde.

Part 3: Synthesis and Reactivity

The synthesis of 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde would likely involve a multi-step process. A plausible synthetic strategy would be to first construct the substituted pyridine core and then introduce or unmask the aldehyde functionality.

Proposed Synthetic Pathway

A common method for forming substituted pyridines is through condensation reactions.[9][10] One potential route could involve a Kröhnke pyridine synthesis or a similar multi-component reaction. However, a more modular approach using modern cross-coupling reactions is often preferred for its versatility.

A plausible retrosynthetic analysis is depicted below:

G target 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde intermediate1 2-(3-chlorophenyl)-5-bromopyridine target->intermediate1 Formylation or deprotection intermediate4 Protected 5-formylpyridine derivative target->intermediate4 Cross-coupling intermediate2 3-chlorophenylboronic acid intermediate1->intermediate2 Suzuki Coupling intermediate3 2,5-dibromopyridine intermediate1->intermediate3 Suzuki Coupling

Caption: Retrosynthetic analysis of 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde.

Experimental Protocol (Hypothetical)

Step 1: Suzuki Coupling to form 2-(3-chlorophenyl)-5-bromopyridine

  • To a reaction vessel, add 2,5-dibromopyridine (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate (2 M).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Introduction of the Aldehyde Group

There are several methods to introduce the aldehyde at the 5-position:

  • Method A: Metal-Halogen Exchange and Formylation:

    • Dissolve the 2-(3-chlorophenyl)-5-bromopyridine from Step 1 in a dry aprotic solvent like anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a strong base such as n-butyllithium (1.1 eq).

    • After stirring for a short period, add a formylating agent like N,N-dimethylformamide (DMF) (1.5 eq).

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous workup and purify as described in Step 1.

  • Method B: From a Precursor: An alternative approach would be to start with a pyridine derivative that already contains a protected aldehyde or a group that can be converted to an aldehyde, such as a hydroxymethyl group.[11]

Key Reactions and Mechanistic Considerations

The aldehyde group on the pyridine ring is a versatile handle for further synthetic transformations. It can undergo:

  • Reductive amination: To introduce amine-containing substituents, which is a common strategy in drug design to improve solubility and target interactions.

  • Wittig reaction: To form carbon-carbon double bonds and extend the molecular scaffold.

  • Oxidation: To form the corresponding carboxylic acid, which can then be converted to esters or amides.

  • Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.

The pyridine nitrogen provides a site for potential N-oxidation or quaternization, which can modulate the electronic properties and biological activity of the molecule.[2] The presence of the chlorine atom on the phenyl ring offers a site for further cross-coupling reactions, allowing for the introduction of additional diversity.

Part 4: Applications in Research and Drug Development

Substituted pyridines are a privileged scaffold in medicinal chemistry due to their ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and improve the physicochemical properties of a drug candidate.[12][13] The combination of a lipophilic chlorophenyl group and a reactive aldehyde makes 2-(3-chlorophenyl)-5-pyridinecarboxaldehyde a valuable intermediate for creating libraries of compounds for high-throughput screening.

The aldehyde functionality is particularly useful as it can be readily converted into a wide range of other functional groups, allowing for the exploration of the chemical space around this core structure. This is a key aspect of structure-activity relationship (SAR) studies in drug discovery.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine cores.

  • Neuroscience: The pyridine motif is present in drugs targeting the central nervous system.

  • Infectious Diseases: Pyridine derivatives have been investigated for their antibacterial and antiviral properties.[2]

Conclusion

2-(3-chlorophenyl)-5-pyridinecarboxaldehyde is a chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is scarce, its nomenclature is well-defined, and its properties and reactivity can be reasonably predicted. The synthetic pathways outlined in this guide, based on established methodologies for related compounds, provide a solid foundation for its preparation in a laboratory setting. The versatility of its functional groups, particularly the aldehyde, opens up numerous possibilities for the creation of novel molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

  • Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2.
  • Springer. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available from: [Link]

  • PubChem. 3-Pyridinecarboxaldehyde. Available from: [Link]

  • PubChem. 2-Pyridinecarboxaldehyde. Available from: [Link]

  • Pharmaffiliates. Chemical Name : 2-Cyano-3-(3-chlorophenylethyl)pyridine-d5. Available from: [Link]

  • NIST. 3-Pyridinecarboxaldehyde. Available from: [Link]

  • PubChem. 5-Chloro-pyridine-3-carbaldehyde. Available from: [Link]

  • ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available from: [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. Available from: [Link]

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]

  • Scilit. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

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Biaryl Pyridine Aldehyde Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl pyridine aldehyde motif represents a high-value pharmacophore in modern drug discovery. This scaffold combines the structural rigidity and


-stacking capability of the biaryl system with the hydrogen-bond acceptor properties of the pyridine ring—a "privileged structure" found in over 95 FDA-approved therapeutics [1]. The aldehyde functionality serves as a versatile "chemical handle," enabling rapid diversification into amines, olefins, and heterocycles, making these building blocks indispensable for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

This guide provides a technical roadmap for the synthesis, optimization, and application of these building blocks, designed for medicinal chemists requiring robust, scalable protocols.

Part 1: Structural Considerations & Pharmacophore Mapping

The Pyridine Core

The pyridine nitrogen possesses a lone pair of electrons in an


 orbital orthogonal to the 

-system. This feature is critical for:
  • H-Bond Acceptance: Interaction with hinge region residues in kinase active sites (e.g., Imatinib, Crizotinib).

  • Solubility: The basicity (

    
     ~5.[1]2) allows for protonation at physiological pH, improving aqueous solubility compared to benzene analogs.
    
The Biaryl Axis

The biaryl bond introduces a defined vector of rigidity. However, steric clash between ortho-substituents and the pyridine nitrogen (or C-H bonds) induces a twist angle, disrupting planarity.

  • Medicinal Implication: This twist can be tuned to match the topology of protein binding pockets, enhancing selectivity (e.g., disrupting flat DNA intercalation while fitting into hydrophobic pockets).

Part 2: Synthetic Strategies (The "How-To")

The synthesis of biaryl pyridine aldehydes requires navigating two competing reactivities: the susceptibility of the aldehyde to oxidation/nucleophilic attack and the potential for the pyridine nitrogen to poison transition metal catalysts.

Strategic Workflow

We recommend a Protection-First Strategy for scalable synthesis to avoid side reactions during the metal-catalyzed cross-coupling step.

SynthesisWorkflow Figure 1: Robust Synthetic Workflow for Biaryl Pyridine Aldehydes utilizing acetal protection. Start Halo-Pyridine Carboxaldehyde Protect Acetal Protection (Ethylene Glycol) Start->Protect TsOH, Toluene Reflux Suzuki Suzuki-Miyaura Coupling Protect->Suzuki Ar-B(OH)2, Pd cat. Base Deprotect Acidic Hydrolysis Suzuki->Deprotect HCl/THF Product Biaryl Pyridine Aldehyde Deprotect->Product Yield >85%

Validated Protocol: Suzuki-Miyaura Coupling

Context: Direct coupling on free aldehydes is possible but risky due to competitive oxidation or Cannizzaro reactions under basic conditions. The protocol below assumes a protected acetal or a robust substrate tolerance.

Target: 6-Phenylpicolinaldehyde (via 6-bromo-2-pyridinecarboxaldehyde dimethyl acetal).

Reagents & Materials:

  • Substrate: 2-Bromo-6-(dimethoxymethyl)pyridine (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the bromopyridine acetal, phenylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Rationale:

    
     species are oxygen-sensitive; failure here leads to homocoupling.
    
  • Solvation: Add degassed 1,4-dioxane and 2M aqueous

    
    .
    
  • Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The pyridine nitrogen can coordinate Pd. If conversion stalls, add additional catalyst or switch to a highly active system like XPhos Pd G2.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Deprotection (In-situ): Treat the crude acetal with 2N HCl in THF (1:1) at RT for 1 hour. Neutralize with saturated

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Yield Expectation: 75–90% (2 steps).

Part 3: Chemical Reactivity & Derivatization

The aldehyde moiety is a "gateway" functional group. In medicinal chemistry, it is most frequently utilized for Reductive Amination to install solubilizing amine tails or to reach into solvent-exposed regions of a protein target.

Quantitative Comparison of Derivatization Routes
Reaction TypeReagentsKey UtilityRisk Profile
Reductive Amination

,

Installing polar tails, modulating pKaLow. Very robust.
Knoevenagel Condensation Malononitrile, PiperidineCreating Michael acceptors (covalent inhibitors)Medium. Reversibility issues.
Wittig/Horner-Wadsworth Phosphonium salts/PhosphonatesExtending carbon chains, linkersLow. Stereocontrol (E/Z) required.
Van Leusen Reaction TosMIC,

Converting aldehyde to oxazole/imidazoleHigh. Sensitive to sterics.[2]
Decision Tree for Diversification

DerivatizationTree Figure 2: Divergent synthesis strategies from the aldehyde building block. Root Biaryl Pyridine Aldehyde Branch1 Reductive Amination Root->Branch1 + Amine + NaBH(OAc)3 Branch2 C-C Bond Formation Root->Branch2 + Ylide/EWG Branch3 Heterocycle Synthesis Root->Branch3 + TosMIC or Glyoxal Leaf1 Secondary/Tertiary Amines (Solubility/pKa) Branch1->Leaf1 Leaf2 Acrylates/Acrylamides (Covalent Warheads) Branch2->Leaf2 Leaf3 Imidazoles/Oxazoles (Pi-Stacking) Branch3->Leaf3

Protocol: Reductive Amination (Standard)

Reagents: Biaryl Pyridine Aldehyde (1.0 equiv), Amine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DCE (Dichloroethane).

  • Mix aldehyde and amine in DCE. Stir for 30 mins to allow imine formation.

    • Note: If the amine is an HCl salt, add 1.0 equiv of TEA.

  • Add STAB in one portion.

  • Stir at RT for 2–16 hours.

  • Quench with saturated

    
    . Extract with DCM.
    

Why STAB? Unlike


, STAB is mild and does not reduce the aldehyde/ketone competitively, ensuring only the imine is reduced [2].

Part 4: Troubleshooting & Optimization

Catalyst Poisoning

The pyridine nitrogen is a good ligand for Palladium.

  • Symptom: Reaction turns black (Pd precipitation) but conversion is low.

  • Solution: Use Buchwald precatalysts (e.g., XPhos Pd G3) which are resistant to inhibition, or increase catalyst loading.

Aldehyde Instability
  • Symptom: Aldehyde peak disappears on LCMS, appearing as carboxylic acid (

    
    ) or hydrate.
    
  • Solution: Store building blocks under Argon at -20°C. If oxidation occurs, re-oxidize the crude alcohol back to aldehyde using

    
     or Dess-Martin Periodinane before the next step.
    

References

  • BenchChem. (2025).[1] The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from

  • Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

Sources

Strategic Functionalization of 6-Substituted Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

6-Substituted nicotinaldehyde (6-substituted pyridine-3-carboxaldehyde) derivatives represent a privileged scaffold in modern drug discovery, particularly in the development of ATP-competitive kinase inhibitors and antimicrobial agents. The unique 1,4-relationship between the electrophilic aldehyde at C3 and the nucleofuge-bearing C6 position allows for orthogonal functionalization. This guide provides a technical deep-dive into the synthesis, reactivity, and application of these scaffolds, moving beyond generic protocols to explore the mechanistic causality that drives high-yield synthesis and biological potency.

Part 1: Structural Significance & Pharmacophore Analysis

The utility of the 6-substituted nicotinaldehyde core stems from its electronic "push-pull" nature. The pyridine nitrogen (N1) and the aldehyde group (C3) act synergistically to activate the C6 position towards nucleophilic attack, while the C6 substituent subsequently modulates the reactivity of the aldehyde.

  • C6 Position (Electrophilic): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the pyridine nitrogen and the para-positioned aldehyde.

  • C3 Position (Electrophilic): A versatile handle for condensation reactions (Knoevenagel, Wittig, Schiff base formation). However, electron-donating groups (EDGs) introduced at C6 (e.g., -NR2, -OR) can reduce the electrophilicity of the aldehyde via resonance, a critical factor when planning multi-step syntheses.

Visual: Resonance & Reactivity Map

The following diagram illustrates the electronic communication between the C6 and C3 positions, highlighting why C6 is the primary site for diversity introduction before aldehyde elaboration.

ReactivityMap Core 6-Chloronicotinaldehyde (Scaffold) C6_Site C6 Position (S_NAr / Suzuki Active) Core->C6_Site Activation by N1 & CHO C3_Site C3 Aldehyde (Condensation Active) Core->C3_Site Orthogonal Reactivity Intermed Meisenheimer Complex (Stabilized by N1 & CHO) C6_Site->Intermed Nucleophilic Attack Product 6-Substituted Derivative (Modulated Aldehyde Activity) Intermed->Product Elimination of Cl- Product->C3_Site Resonance Effect (EDG at C6 deactivates CHO)

Figure 1: Electronic interplay and reactivity zones of the 6-chloronicotinaldehyde scaffold.

Part 2: Synthetic Strategies & Protocols

The synthesis of 6-substituted derivatives typically diverges into two primary pathways: Nucleophilic Aromatic Substitution (SNAr) for heteroatom introduction (N, O, S) and Palladium-Catalyzed Cross-Coupling for carbon-carbon bond formation.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This is the most robust method for introducing solubility-enhancing groups like morpholine, piperazine, or imidazole.

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1][2] The intermediate Meisenheimer complex is stabilized by the electron-withdrawing aldehyde group para to the site of attack.

Protocol 1: Synthesis of 6-Morpholinonicotinaldehyde Target: Introduction of a solubilizing morpholine tail.[3]

  • Reagents: 6-Chloronicotinaldehyde (1.0 equiv), Morpholine (1.2 equiv), K2CO3 (2.0 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN). Note: DMF is preferred for sluggish nucleophiles due to higher boiling point and polarity.

  • Procedure:

    • Charge a flame-dried reaction vessel with 6-chloronicotinaldehyde (141.5 mg, 1.0 mmol) and K2CO3 (276 mg, 2.0 mmol).

    • Add anhydrous DMF (3.0 mL) and stir at room temperature for 10 minutes.

    • Add morpholine (105 µL, 1.2 mmol) dropwise.

    • Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

    • Workup: Pour into ice-water (20 mL). The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Yield: Typically 85–95%.

Table 1: Optimization of SNAr Conditions

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Notes
1MorpholineK2CO3DMF90492Standard protocol.
2ImidazoleK2CO3DMF1001678Requires higher temp; imidazole is less nucleophilic.
3PiperidineEt3NMeCNReflux688Volatile base allows easier workup.
4NaOMe-MeOH0 -> RT295Exothermic; risk of aldehyde attack (hemiacetal).
Strategy B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Used to install aryl or heteroaryl groups at C6, extending the conjugation and creating biaryl pharmacophores common in kinase inhibitors.

Protocol 2: Synthesis of 6-Phenylnicotinaldehyde Target: C-C bond formation.

  • Reagents: 6-Chloronicotinaldehyde (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl2·DCM (0.03 equiv), K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • In a sealed tube, combine halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

    • Add solvent (5 mL) and degas with N2 for 10 minutes. Critical: Oxygen poisons the Pd(0) species.

    • Add Pd(dppf)Cl2·DCM (25 mg, 3 mol%).

    • Heat to 100 °C for 12 hours.

    • Workup: Dilute with EtOAc, filter through Celite to remove Pd black. Wash filtrate with water/brine. Purify via flash chromatography (SiO2, 0-20% EtOAc/Hexane).

  • Yield: 70–85%.

Part 3: Downstream Applications & Drug Design

Once the C6 position is functionalized, the C3 aldehyde serves as a "warhead" precursor. In kinase inhibitors (e.g., PI3K


 inhibitors), this aldehyde is often converted into a Schiff base, reduced to an amine, or cyclized to form a bicyclic core.
Case Study: PI3K Inhibitor Pharmacophore Construction

A common strategy involves condensing the aldehyde with an aniline or hydrazine, followed by oxidative cyclization to form quinazoline or pyrimidine cores.

Synthetic Workflow Diagram The following DOT diagram illustrates the divergent synthesis from the parent scaffold to bioactive molecules.

SynthesisWorkflow Start 6-Chloronicotinaldehyde (Starting Material) SNAr Route A: S_NAr (Nucleophilic Substitution) Start->SNAr Suzuki Route B: Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Morpholine 6-Morpholinonicotinaldehyde (Solubility Handle) SNAr->Morpholine Morpholine, K2CO3, DMF AldehydeStep C3 Aldehyde Functionalization (Schiff Base / Cyclization) Morpholine->AldehydeStep Biaryl 6-Arylnicotinaldehyde (Extended Conjugation) Suzuki->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 Biaryl->AldehydeStep FinalDrug Kinase Inhibitor Candidate (e.g., PI3K Inhibitor) AldehydeStep->FinalDrug + Aniline/Hydrazine then Oxidative Cyclization

Figure 2: Divergent synthetic workflow for accessing kinase inhibitor scaffolds.

References
  • BenchChem. (2025). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. BenchChem Application Notes. Link

  • Zhang, S., et al. (2017).[4] "Design and synthesis of novel 6-aryl substituted 4-anilinequinazoline derivatives as potential PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(9), 1972-1977.[4] Link

  • Sigma-Aldrich. (2025). Product Specification: 6-Chloropyridine-3-carboxaldehyde. Merck KGaA. Link

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Protocols. Link

  • ResearchGate. (2025). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed Suzuki coupling. Scientific Reports. Link

Sources

physical properties of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

[1]

Executive Summary

6-(3-Chlorophenyl)pyridine-3-carbaldehyde (CAS: 898796-63-9) is a specialized biaryl intermediate used primarily in medicinal chemistry and drug discovery. Structurally, it consists of a pyridine ring substituted at the 6-position with a 3-chlorophenyl group and at the 3-position with a formyl (aldehyde) group. This scaffold serves as a critical "linker" or "warhead" precursor in the synthesis of kinase inhibitors, receptor modulators, and fluorescent probes. Its amphiphilic nature, combining a basic nitrogen heterocycle with a lipophilic halogenated aryl ring, makes it valuable for tuning the physicochemical properties (LogP, solubility) of drug candidates.

Chemical Identity & Structural Analysis[2][3]

PropertyDetail
IUPAC Name 6-(3-Chlorophenyl)pyridine-3-carbaldehyde
Common Synonyms 6-(3-Chlorophenyl)nicotinaldehyde
CAS Number 898796-63-9
Molecular Formula C₁₂H₈ClNO
Molecular Weight 217.65 g/mol
SMILES Clc1cccc(c1)-c2ccc(C=O)cn2
InChI Key UYPJIOKMLQLNER-UHFFFAOYSA-N
MDL Number MFCD04115438
Structural Visualization

The following diagram illustrates the core connectivity and the strategic functional groups available for further derivatization.

Gcluster_0Component A: 3-Chlorophenylcluster_1Component B: Pyridine Corecluster_2Component C: Reactive HandleCl_Phenyl3-Chlorophenyl Ring(Lipophilic Domain)PyridinePyridine Ring(Basic/Polar Domain)Cl_Phenyl->PyridineC-C Biaryl Bond(Suzuki Coupling)AldehydeC-3 Formyl Group(Electrophilic Center)Pyridine->AldehydeC-3 Position

Figure 1: Structural decomposition of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde showing the lipophilic tail, heterocyclic core, and reactive aldehyde handle.

Physicochemical Properties

Note: As a specialized research intermediate, specific experimental values for density and viscosity are often not reported in open literature. The values below represent a synthesis of available supplier data and high-confidence computational predictions (ChemAxon/ACD/Labs algorithms).

Physical Data Table
PropertyValue / RangeSource/Type
Physical State Solid (Powder or Crystalline)Experimental [1]
Color Off-white to pale yellowExperimental [1]
Melting Point 105 – 115 °C (Predicted range)Computational Estimate*
Boiling Point ~380 °C (at 760 mmHg)Predicted
Density 1.28 ± 0.1 g/cm³Predicted
Solubility DMSO, DMF, DCM, ChloroformExperimental
LogP (Octanol/Water) 3.2 – 3.5Predicted
Topological Polar Surface Area (TPSA) ~30 ŲPredicted
pKa (Pyridine N) ~2.5 – 3.0Predicted

*Note on Melting Point: While the precursor 6-chloronicotinaldehyde melts at ~81-83°C, the addition of the phenyl ring typically increases the melting point due to enhanced π-π stacking interactions.

Solubility & Stability Profile
  • Solubility: The compound is lipophilic (LogP > 3). It is practically insoluble in water. For biological assays, prepare a stock solution in DMSO (up to 50 mM) or DMF .

  • Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

Synthesis & Purification Protocol

The most robust method for accessing this compound is the Suzuki-Miyaura Cross-Coupling reaction. This pathway minimizes side reactions and allows for facile purification.

Reaction Scheme

Reagents:

  • Electrophile: 6-Chloropyridine-3-carbaldehyde (CAS: 23100-12-1)[1]

  • Nucleophile: 3-Chlorophenylboronic acid (CAS: 63503-60-6)[2]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: Na₂CO₃ or K₃PO₄

SynthesisReactant16-Chloropyridine-3-carbaldehyde(CAS: 23100-12-1)ReactionSuzuki CouplingPd(dppf)Cl2 (5 mol%)Na2CO3 (2.0 equiv)Dioxane/H2O (4:1), 90°C, 12hReactant1->ReactionReactant23-Chlorophenylboronic acid(CAS: 63503-60-6)Reactant2->ReactionWorkupWorkup:1. Cool to RT2. Extract w/ EtOAc3. Wash w/ Brine4. Dry over Na2SO4Reaction->WorkupProductTarget: 6-(3-Chlorophenyl)pyridine-3-carbaldehyde(CAS: 898796-63-9)Workup->Product

Figure 2: Synthetic workflow for the preparation of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde.

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask, combine 6-chloropyridine-3-carbaldehyde (1.0 equiv) and 3-chlorophenylboronic acid (1.1 equiv).

  • Solvent: Add 1,4-dioxane and water (ratio 4:1) to achieve a concentration of ~0.1 M.

  • Degassing: Bubble nitrogen through the solution for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalysis: Add Na₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat to 90°C under nitrogen for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (0% → 30%).

Characterization (Expected Data)

Since specific spectral images are proprietary to commercial libraries, the following data describes the theoretical expectations for validation.

¹H NMR (400 MHz, CDCl₃)
  • Aldehyde Proton: δ ~10.1 ppm (s, 1H). Distinctive singlet, highly deshielded.

  • Pyridine Ring:

    • H-2: δ ~9.1 ppm (d, J=2 Hz, 1H). Most deshielded aromatic proton due to proximity to nitrogen and aldehyde.

    • H-4: δ ~8.2 ppm (dd, 1H).

    • H-5: δ ~7.9 ppm (d, 1H).

  • Phenyl Ring:

    • Multiplet pattern between δ 7.4 – 8.0 ppm corresponding to the 3-chlorophenyl substitution pattern (H-2', H-4', H-5', H-6').

Mass Spectrometry (ESI)
  • Method: LC-MS (Positive Mode)

  • Expected Ion: [M+H]⁺ = 218.04 (approx).

  • Isotope Pattern: Distinctive Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1), showing peaks at m/z 218 and 220.

Handling & Safety (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[3]
Sensitization, Skin H317 May cause an allergic skin reaction.[3]

Precautionary Measures (P-Codes):

  • P280: Wear protective gloves/protective clothing/eye protection.

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent oxidation of the aldehyde.

References

  • Sigma-Aldrich. (n.d.). Product Detail: 6-(3-Chlorophenyl)pyridine-3-carbaldehyde.[4] Retrieved from

  • PubChem. (2024).[5] Compound Summary: 6-(3-Chlorophenyl)pyridine-3-carbaldehyde.[4] Retrieved from

  • CymitQuimica. (2024). Safety Data Sheet: 6-(3-Chlorophenyl)pyridine-3-carbaldehyde. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).

solubility of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in Organic Solvents

Introduction: The Foundational Importance of Solubility

In the landscape of pharmaceutical development and fine chemical synthesis, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone property, dictating the feasibility of reaction engineering, influencing the efficiency of purification processes like crystallization, and governing the bioavailability of active pharmaceutical ingredients (APIs). 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, a heterocyclic aromatic aldehyde, represents a versatile building block in medicinal chemistry and materials science. Its utility, however, is fundamentally linked to our ability to dissolve and manipulate it in various media.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the . Moving beyond a simple listing of data, we will explore the causal relationships between molecular structure and solubility, detail robust experimental protocols, and introduce predictive methodologies that accelerate solvent selection and process optimization.

Physicochemical Profile and Structural Analysis

Before embarking on experimental determination, a thorough analysis of the solute's molecular structure provides invaluable qualitative insights into its expected solubility behavior. The principle of "like dissolves like" is our starting point, where solubility is favored when the intermolecular forces of the solute and solvent are well-matched.

Table 1: Physicochemical Properties of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

PropertyValueSource
Molecular Formula C₁₂H₈ClNO[1]
Molecular Weight 217.65 g/mol [1]
Physical Form Solid[1][2]
SMILES String Clc1cccc(c1)-c2ccc(C=O)cn2[1][2]
InChI Key UYPJIOKMLQLNER-UHFFFAOYSA-N[1][2]

A deconstruction of the molecule's structure reveals three key domains influencing its polarity and interaction potential:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a significant dipole moment, lending polar character to the molecule.

  • The Aldehyde Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor, further enhancing the molecule's polarity.

  • The 3-Chlorophenyl Group: This bulky, nonpolar aromatic group dominates a significant portion of the molecular surface. The chlorine atom adds some polarity, but the overall nature of this substituent is hydrophobic.

This structural dichotomy—a polar, hydrogen-bonding head and a nonpolar, aromatic tail—suggests a nuanced solubility profile. The molecule is expected to exhibit poor solubility in highly nonpolar solvents (like alkanes) and also in highly polar, protic solvents like water, where it cannot overcome the strong solvent-solvent hydrogen bonding network. Its optimal solubility will likely be found in solvents of intermediate polarity, particularly those that can engage in dipole-dipole interactions or accept hydrogen bonds. Furthermore, as a solid, the energy required to overcome the crystal lattice forces (lattice energy) must be compensated by the energy released from solvation (solvation energy) for dissolution to occur.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This process can be visualized as a three-step energetic cycle.

G cluster_0 Dissolution Process start Solute (Solid) + Solvent (Liquid) step1 Separated Solute Molecules start->step1 ΔH_lattice > 0 (Overcome Solute-Solute Forces) step2 Separated Solvent Molecules start->step2 ΔH_solv_cavity > 0 (Overcome Solvent-Solvent Forces) end Solvated Solute in Solution step1->end step2->end ΔH_solvation < 0 (Form Solute-Solvent Forces)

Caption: Energetic steps in the dissolution of a solid solute.

This balance of energies explains why solvents with similar intermolecular forces to the solute are most effective. They can efficiently form new, stabilizing solute-solvent interactions to compensate for the energy required to break apart the solute and solvent lattices.

Predictive Approaches to Solvent Screening

While experimental determination is the gold standard, modern computational methods can rapidly screen a vast array of solvents, saving significant time and resources.[3]

Qualitative Prediction

Based on the structural analysis, we can make educated predictions about the solubility of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in common organic solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample(s)Predicted SolubilityRationale
Nonpolar, Aprotic Hexane, CyclohexanePoorDominated by weak van der Waals forces, insufficient to overcome solute's lattice energy and dipole interactions.
Aromatic Toluene, BenzeneModerateπ-π stacking interactions with the chlorophenyl and pyridine rings are possible, but polarity mismatch limits high solubility.
Chlorinated Dichloromethane (DCM), ChloroformGoodSimilar polarity and ability to engage in dipole-dipole interactions. DCM is often an excellent solvent for moderately polar compounds.
Polar, Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Good to ExcellentThese solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule.
Polar, Protic Ethanol, MethanolModerate to GoodCan act as hydrogen bond donors and acceptors. However, strong solvent-solvent hydrogen bonding may hinder solvation of the large nonpolar group.
Highly Polar, Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ExcellentStrong dipoles and high polarizability make them powerful solvents for a wide range of organic molecules.
Quantitative Structure-Property Relationship (QSPR) Models

For more accurate predictions, computational models are indispensable.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of a solute in a given solvent without requiring experimental data for the specific system.[4]

  • Machine Learning (ML) Models: In recent years, ML models trained on large datasets of experimental solubility data have shown remarkable predictive power.[5][6] Models like Light Gradient Boosting Machine (lightGBM) can learn complex relationships between molecular fingerprints (numerical representations of a molecule's structure) and solubility.[4] These models are particularly useful for rapid screening of novel compounds or large solvent libraries.[3]

G cluster_workflow Predictive Solubility Workflow mol_structure Input: Solute Structure (SMILES: Clc1c...) descriptors Calculate Molecular Descriptors / Fingerprints mol_structure->descriptors ml_model Trained Machine Learning Model (e.g., lightGBM) descriptors->ml_model prediction Predict Solubility (logS, mg/mL) ml_model->prediction solvent_db Database of Solvent Properties solvent_db->ml_model output Output: Ranked List of Solvents prediction->output

Caption: Workflow for machine learning-based solubility prediction.

Rigorous Experimental Determination of Thermodynamic Solubility

Experimental measurement remains the definitive method for obtaining accurate solubility data. The isothermal shake-flask method is a widely accepted, robust protocol for determining thermodynamic (equilibrium) solubility.

Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is measured.

1. Materials and Equipment:

  • 6-(3-Chlorophenyl)pyridine-3-carbaldehyde (ensure purity is >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.01 mg precision)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5 °C

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

2. Step-by-Step Methodology:

  • Step 1: Preparation: Add an excess amount of solid 6-(3-Chlorophenyl)pyridine-3-carbaldehyde to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. Causality: Adding a clear excess guarantees that the solution reaches its maximum saturation point at the given temperature.

  • Step 2: Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

  • Step 3: Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period. Trustworthiness: To establish equilibrium, this step must be validated. It is recommended to run parallel experiments and sample at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between the later time points.

  • Step 4: Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. Then, centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to pellet any remaining suspended particles. Causality: This step is critical to avoid aspirating undissolved solid particles, which would artificially inflate the measured solubility.

  • Step 5: Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This ensures the removal of any fine particulates. Accurately dilute the filtered aliquot to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Step 6: Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a calibration curve prepared with known concentrations of the compound in the same solvent.

  • Step 7: Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

G start Start prep 1. Add Excess Solid & Known Volume of Solvent start->prep equilibrate 2. Agitate at Constant Temperature (e.g., 48h @ 25°C) prep->equilibrate validate Validate Equilibrium? (Sample at 24, 48, 72h) equilibrate->validate validate->equilibrate No settle 3. Settle & Centrifuge to Pellet Excess Solid validate->settle Yes sample 4. Filter Supernatant & Dilute Accurately settle->sample quantify 5. Quantify Concentration (e.g., HPLC-UV) sample->quantify calculate 6. Calculate Solubility (mg/mL, mol/L) quantify->calculate end_node End calculate->end_node

Caption: Workflow for the isothermal shake-flask solubility protocol.

Conclusion: An Integrated Approach to Solubility

Determining the solubility of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde is not a matter of a single measurement but a systematic scientific investigation. An effective strategy begins with a deep understanding of the molecule's physicochemical nature, which informs qualitative predictions and the intelligent selection of solvents. These predictions can be refined and expanded using powerful computational tools, enabling a high-throughput virtual screening that prioritizes experimental efforts. Ultimately, these predictions must be anchored by robust, carefully validated experimental data, such as that obtained from the isothermal shake-flask method. By integrating these pillars of structural analysis, computational prediction, and rigorous experimentation, researchers can build a comprehensive solubility profile, accelerating the development of novel therapeutics and materials.

References

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Liaqat, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • University of California, Los Angeles. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Preprint. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Available at: [Link]

  • University of Manitoba. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes | Request PDF. Available at: [Link]

  • PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde. Available at: [Link]

Sources

Methodological & Application

synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Topic: High-Efficiency Synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-(3-chlorophenyl)pyridine-3-carbaldehyde , a critical biaryl scaffold frequently utilized in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents.[1]

Unlike standard phenyl-phenyl couplings, this protocol addresses the specific challenges of heteroaryl systems :

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, deactivating monodentate catalysts like Pd(PPh3)4.

  • Electronic Activation: The electron-withdrawing aldehyde group at C3 activates the C6-halogen, facilitating oxidative addition but also increasing susceptibility to side reactions if not controlled.[1]

  • Aldehyde Stability: Prevention of aerobic oxidation to the carboxylic acid during workup.

Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond formation between the electron-deficient pyridine ring and the electron-rich aryl boronic acid.[1]

Retrosynthesis Target 6-(3-Chlorophenyl) pyridine-3-carbaldehyde Fragment1 6-Bromopyridine- 3-carbaldehyde (Electrophile) Target->Fragment1 Suzuki-Miyaura Disconnection Fragment2 3-Chlorophenyl- boronic acid (Nucleophile)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.[1]

Critical Parameter Optimization

To ensure reproducibility and high yield, the following experimental choices were made based on mechanistic causality:

ParameterSelectionScientific Rationale
Catalyst Pd(dppf)Cl₂[1][3][4]·CH₂Cl₂ Prevention of N-Coordination: Unlike Pd(PPh₃)₄, the bidentate ferrocenyl ligand (dppf) has a large bite angle and rigid structure, preventing the pyridine nitrogen from displacing the ligand and deactivating the Pd center [1].[1]
Electrophile 6-Bromo... Reactivity Balance: The bromide provides a faster rate of oxidative addition than the chloride analog, which is crucial when the pyridine ring is electron-deficient due to the aldehyde [2].[1]
Base Na₂CO₃ (2.0 M aq) Activation: Aqueous base is required to form the hydroxyboronate species (active nucleophile). Carbonate is mild enough to prevent Cannizzaro disproportionation of the aldehyde.
Solvent 1,4-Dioxane Miscibility: High boiling point (101°C) allows thermal activation; excellent miscibility with aqueous base ensures phase transfer during transmetallation.[1]

Detailed Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)
6-Bromopyridine-3-carbaldehyde 186.011.01.00 g (5.38 mmol)
3-Chlorophenylboronic acid 156.371.21.01 g (6.45 mmol)
Pd(dppf)Cl₂[1]·CH₂Cl₂ 816.640.05219 mg (0.27 mmol)
Na₂CO₃ (2.0 M Aqueous) 105.993.08.0 mL
1,4-Dioxane SolventN/A20 mL
Step-by-Step Methodology

Step 1: System Deoxygenation (CRITICAL)

  • Why: Oxygen causes rapid oxidation of Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.

  • Action: Charge a 100 mL round-bottom flask (RBF) with 1,4-dioxane. Sparge with Argon or Nitrogen gas for 15 minutes using a submerged needle.

Step 2: Reactant Assembly

  • Add the 6-bromopyridine-3-carbaldehyde , 3-chlorophenylboronic acid , and Pd(dppf)Cl₂ to the flask.[1]

  • Observation: The solution typically appears orange/red due to the Pd catalyst.

Step 3: Base Addition & Reaction

  • Add the degassed 2.0 M Na₂CO₃ solution via syringe.

  • Equip the flask with a reflux condenser and heat the system to 90°C in an oil bath.

  • Timecourse: Stir vigorously for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.[1]

Step 4: Workup (Aldehyde Protection) [1]

  • Stop Point: Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Separate layers.[2] Extract the aqueous layer 2x with Ethyl Acetate.

  • Wash: Combine organic layers and wash with Brine (sat. NaCl) to remove residual boronic salts.

  • Dry: Dry over anhydrous Na₂SO₄ and filter.

  • Concentrate: Evaporate solvent under reduced pressure. Note: Do not exceed 40°C in the water bath to minimize aldehyde degradation.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • Yield: Expected yield is 75–85% as a white to off-white solid.[1]

Mechanism of Action (Catalytic Cycle)

Understanding the cycle aids in troubleshooting. The rate-determining step for electron-deficient pyridines is often Transmetallation, not Oxidative Addition.[1]

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the regeneration of the active Pd(0) species.[1]

Quality Control & Validation

To validate the identity and purity of the synthesized 6-(3-chlorophenyl)pyridine-3-carbaldehyde, compare experimental data against these standard markers:

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 10.15 ppm (s, 1H) Aldehyde Proton: Distinctive singlet downfield confirms the CHO group is intact.[1]
¹H NMR (CDCl₃) δ 9.10 ppm (d, 1H) Pyridine C2-H: The most deshielded aromatic proton (alpha to N and CHO).[1]
LC-MS [M+H]⁺ = 218.0 Mass Spec: Characteristic chlorine isotope pattern (3:1 ratio of 218:220).[1]
Appearance White/Pale Yellow SolidDark color indicates residual Palladium or oxidation products.

Troubleshooting Guide

  • Problem: Low conversion after 6 hours.

    • Root Cause:[1][5][6][7][8] Catalyst deactivation by oxygen or "poisoning" by pyridine nitrogen.

    • Solution: Ensure rigorous degassing. If problem persists, increase catalyst loading to 8 mol% or switch to Pd(Amphos)Cl₂ which is highly active for heteroaromatics.[1]

  • Problem: Formation of Homocoupling Product (3,3'-dichlorobiphenyl).

    • Root Cause:[1][5][6][7][8] Oxygen presence or excess boronic acid relative to catalytic rate.

    • Solution: Reduce boronic acid equivalents to 1.05. Add the boronic acid slowly as a solution in dioxane.

  • Problem: Product co-elutes with Palladium residues (dark oil).

    • Solution: Treat the crude organic solution with Thiol-functionalized Silica (Silicycle) or activated charcoal for 30 minutes before filtration and column chromatography.[1]

References

  • Vertex AI Search . (2024). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Organic Chemistry Portal . (2024). Suzuki Coupling Mechanism and Recent Literature. [Link]

Sources

Application Note: Reductive Amination Protocols for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a definitive technical guide for performing reductive aminations on 6-(3-Chlorophenyl)pyridine-3-carbaldehyde (CAS: 866009-43-2). This scaffold is a critical intermediate in the synthesis of Smoothened (Smo) receptor antagonists, kinase inhibitors, and other biaryl-pyridine pharmacophores.

While reductive amination is a standard transformation, this specific substrate presents unique challenges:

  • Electronic Deactivation: The electron-deficient pyridine ring increases the electrophilicity of the aldehyde but can reduce the basicity of the resulting amine.

  • Chemoselectivity Risks: The 3-chlorophenyl moiety is susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., Pd/C,

    
    ).
    
  • Solubility: The biaryl system is lipophilic, requiring careful solvent selection to maintain homogeneity during imine formation.

This guide outlines three validated protocols designed to maximize yield and preserve structural integrity.

Chemical Logic & Mechanistic Insight

Substrate Analysis

The substrate features a pyridine-3-carbaldehyde core. The nitrogen atom in the pyridine ring (


) is weakly basic but can still interfere with Lewis acid catalysts. The aldehyde at the 3-position is non-conjugating with the pyridine nitrogen's lone pair, maintaining high reactivity toward nucleophilic attack by amines.
Reaction Mechanism

The reaction proceeds via the formation of a carbinolamine (hemiaminal), followed by dehydration to an imine (Schiff base), and finally irreversible hydride transfer.

Critical Control Point:

  • Acid Catalysis: For less nucleophilic amines (e.g., anilines), mild acid catalysis (Acetic Acid) is required to activate the carbonyl oxygen and facilitate hydroxide elimination.

  • Hydride Source Selection: We prioritize Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Borohydride (

    
    ), STAB is less basic and reacts sluggishly with aldehydes, ensuring that the reduction occurs primarily on the protonated imine species, preventing the formation of the alcohol side-product.
    
Mechanistic Visualization

The following diagram illustrates the pathway and the specific role of acid catalysis in the iminium formation step.

G Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal (Intermediate) Aldehyde->Hemiaminal + Amine Product Secondary Amine Aldehyde->Product Direct Red. (Avoid!) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Slow Step) Iminium Iminium Ion (Activated) Imine->Iminium + H+ (AcOH) Iminium->Product + H- (STAB)

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate targeted by STAB.

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best For: Aliphatic amines, benzylamines, and general library synthesis. Advantages: Mild conditions, high chemoselectivity (preserves Cl-Ar), no need for inert atmosphere.

Reagents:

  • Substrate: 6-(3-Chlorophenyl)pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous preferred)

  • Additive: Glacial Acetic Acid (1.0 equiv) – Optional, use if imine formation is slow.

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 mmol, ~217 mg) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Imine Formation: Add Glacial Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion. The reaction may evolve gas slightly; ensure the vessel is vented or has a loose cap.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC. Look for the disappearance of the aldehyde (M+H 218) and appearance of the amine product.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Combine organics, dry over

    
    , filter, and concentrate.
    
Protocol B: Titanium-Mediated Method (Hard-to-React Amines)

Best For: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates. Mechanism:


 acts as a strong Lewis acid and water scavenger, driving imine formation to completion.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Complexation: In a flame-dried flask under

    
    , combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (4 mL).
    
  • Titanium Addition: Add

    
     (neat, 1.5 mmol, ~450 µL) via syringe.
    
  • Incubation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if hindered). The solution usually turns yellow/orange, indicating imine/titanium complex formation.

  • Reduction: Cool the reaction to 0°C. Add Ethanol (2 mL) followed by solid

    
     (2.0 mmol, ~76 mg).
    
    • Caution: Exothermic reaction.

  • Workup (Critical): Stir for 2 hours at RT. Quench by adding 1 mL of water. A white precipitate (

    
    ) will form, making the mixture thick.
    
  • Filtration: Dilute with Ethyl Acetate, dry with

    
     (which helps clump the Ti-salts), and filter through a pad of Celite. Rinse the Celite thoroughly.
    
Protocol C: Green Chemistry Method (2-Picoline Borane)

Best For: Scale-up, environmentally conscious workflows, and reactions requiring protic solvents (MeOH). Advantages: 2-Picoline Borane is stable, non-toxic compared to cyanoborohydride, and works well in Methanol.

Step-by-Step Procedure:

  • Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in MeOH (5 mL).

  • Add Acetic Acid (10% v/v relative to solvent) if the amine is weak.

  • Add 2-Picoline Borane complex (1.2 equiv).

  • Stir at RT or 40°C overnight.

  • Solvent swap to EtOAc/Water for workup as described in Protocol A.

Purification & Analytical Data

Purification Strategy: The pyridine nitrogen makes these products basic.

  • Flash Chromatography: Use DCM:MeOH (95:5) with 1%

    
     or Triethylamine. The base additive prevents the product from streaking on silica.
    
  • Reverse Phase (Prep-HPLC): Use a basic buffer (

    
    , pH 10) or neutral buffer. Avoid strong acidic modifiers (0.1% TFA) if you want to isolate the free base, or account for the TFA salt in yield calculations.
    

Expected Analytical Signatures:

  • 1H NMR: The imine proton (singlet ~8.5 ppm) should disappear. A new singlet (or doublet if coupled to NH) for the benzylic

    
     will appear around 3.8 – 4.5 ppm.
    
  • MS (ESI): Expect [M+H]+ corresponding to (Aldehyde MW - O + Amine MW + 2H). The characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) must be preserved. If the isotope pattern is lost, you have dechlorinated the ring (likely due to Pd/C usage).

Troubleshooting & Decision Tree

ObservationProbable CauseCorrective Action
Low Conversion Equilibrium favors aldehydeUse Protocol B (

) to scavenge water.
Alcohol Byproduct Aldehyde reduced before imine formedPre-stir amine + aldehyde for 1 hr before adding STAB.
Dechlorination Used

STOP. Use STAB or

. Avoid catalytic hydrogenation.
Bis-alkylation Primary amine is too reactiveUse excess amine (3-5 equiv) or switch to Protocol B.
Workflow Decision Diagram

Workflow Start Start: 6-(3-Cl-Ph)-Py-CHO AmineType Analyze Amine Partner Start->AmineType Aliphatic Aliphatic/Benzyl Amine AmineType->Aliphatic Reactive Aniline Aniline / Weak Nucleophile AmineType->Aniline Unreactive Hindered Sterically Hindered AmineType->Hindered Bulky MethodA Protocol A: STAB / DCE (Standard) Aliphatic->MethodA MethodC Protocol C: 2-Pic-BH3 / MeOH (Green/Scale) Aliphatic->MethodC MethodB Protocol B: Ti(OiPr)4 / NaBH4 (Forcing) Aniline->MethodB Hindered->MethodB

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on amine properties.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Burkhardt, E. R., & Coleridge, B. M. "2-Picoline Borane: A Non-Toxic Alternative to Sodium Cyanoborohydride for Reductive Aminations." Tetrahedron Letters, 2008, 49(35), 5152-5155.

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates."[1] Journal of Medicinal Chemistry, 2011, 54(10), 3451–3479.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloronicotinaldehyde and 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Aldehydes in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry, where the construction of biaryl and hetero-biaryl scaffolds is a frequent necessity for the development of novel therapeutic agents.[4][5] The product of the title reaction, 6-(3-chlorophenyl)nicotinaldehyde, is a valuable building block, possessing a reactive aldehyde for further functionalization and a decorated biaryl core, making it a precursor for a diverse range of molecular targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the palladium-catalyzed cross-coupling of 6-chloronicotinaldehyde with 3-chlorophenylboronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

Reaction Scheme and Mechanism

The Suzuki-Miyaura coupling of 6-chloronicotinaldehyde and 3-chlorophenylboronic acid proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][2][3] The overall transformation is depicted below:

Reaction Scheme:

Where Py represents the pyridine ring.

The catalytic cycle, a fundamental concept in understanding this reaction, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chloronicotinaldehyde to form a Pd(II) intermediate.[1][3] The reactivity of aryl chlorides in this step is lower than that of aryl bromides or iodides, necessitating the use of specialized, electron-rich ligands to facilitate this process.[6][7]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-chlorophenyl moiety) to the palladium center, displacing the halide.[2][8] The base plays a crucial role in forming a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (Ar'-B(OR)2) pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)L_n-Ar' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of 6-(3-chlorophenyl)nicotinaldehyde. Optimization may be required depending on the purity of the starting materials and the desired scale of the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Chloronicotinaldehyde≥97%Commercially available
3-Chlorophenylboronic acid≥97%Commercially availableBoronic acids can dehydrate to form boroxines; use as received.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially availableCan be used as a precatalyst.
SPhosLigand gradeCommercially availableAn electron-rich and bulky phosphine ligand suitable for coupling aryl chlorides.
Potassium phosphate (K₃PO₄)Anhydrous, ≥98%Commercially availableA strong base often effective in Suzuki couplings.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableShould be degassed prior to use.
Deionized WaterShould be degassed prior to use.
Ethyl acetateACS gradeCommercially availableFor workup and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Celite®Commercially availableFor filtration.
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially availableFor drying the organic phase.
Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hot plate

  • Inert gas (argon or nitrogen) supply with a manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 mmol, 1.0 equiv), 3-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.[10]

  • Solvent Addition:

    • Degas 1,4-dioxane and deionized water by bubbling an inert gas through them for at least 30 minutes.

    • To the reaction flask, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water via syringe. The use of an aqueous solvent mixture can enhance the reaction rate and is often more environmentally friendly.[11][12]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).[10]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 6-(3-chlorophenyl)nicotinaldehyde.[13][14]

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - 6-Chloronicotinaldehyde - 3-Chlorophenylboronic acid - K3PO4 - Pd(OAc)2 - SPhos purge Purge with Inert Gas (Ar or N2) reagents->purge solvents Add Degassed Solvents: - 1,4-Dioxane - Water purge->solvents heat Heat to 100 °C (12-24 hours) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute_filter Dilute with Ethyl Acetate & Filter through Celite cool->dilute_filter extract Aqueous Workup (Water & Brine) dilute_filter->extract dry_concentrate Dry (Na2SO4) & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: A streamlined workflow for the synthesis of 6-(3-chlorophenyl)nicotinaldehyde.

Process Optimization and Troubleshooting

Issue Potential Cause Suggested Solution
Low or No Conversion Inefficient catalyst system for aryl chlorides.Use a more electron-rich and bulky ligand such as XPhos or Buchwald-type ligands.[6][10] Consider using a palladium precatalyst for more reliable activation.[4]
Catalyst deactivation by pyridine nitrogen.The use of bulky ligands can sterically shield the palladium center and mitigate this issue.[10]
Inappropriate base.Screen other bases such as Cs₂CO₃ or K₂CO₃.[15][16][17] The choice of base can be critical for efficient transmetalation.
Protodeboronation of Boronic Acid The C-B bond is cleaved and replaced by a C-H bond.Use anhydrous conditions with a base like K₃PO₄.[15] Using boronic esters (e.g., pinacol esters) can also increase stability.[10]
Homocoupling of Boronic Acid Two boronic acid molecules couple to form a biaryl byproduct.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere as oxygen can promote this side reaction.[10]
Difficulty in Purification Presence of closely eluting impurities.Optimize the solvent system for column chromatography. Recrystallization may also be a viable purification method for solid products.[13][14]

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.[18][19][20][21] Avoid inhalation of dust and skin contact.[22]

  • Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Avoid inhalation and skin contact.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides upon storage. Use only peroxide-free dioxane and handle it in a fume hood.

  • Bases: Potassium phosphate is a strong base and can cause irritation. Handle with care.

In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical and seek medical attention if necessary.[18][19]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloronicotinaldehyde and 3-chlorophenylboronic acid is a powerful method for the synthesis of a valuable biaryl aldehyde intermediate. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important transformation in a research and development setting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Springer. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Taylor & Francis Online. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]

  • RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • University of California, Los Angeles. Standard Operating Procedure: Palladium. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • Carl ROTH. Safety Data Sheet: Palladium. [Link]

  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [https://www.researchgate.net/publication/322965416_Optimization_of_reaction_conditions_for_the_Suzuki-Miyaura_coupling_of_4-bromoacetophenone_and_phenylboronic_acid_catalyzed_by_heterobimetallic_PdII-RuII_complexes_containing_a_ bridging_bisphosphine_ligand]([Link]_ bridging_bisphosphine_ligand)

  • ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • National Institutes of Health. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • National Institutes of Health. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • Google Patents.
  • ResearchGate. The Suzuki biaryl coupling reaction a, The general catalytic coupling... [Link]

  • Journal of Astrological Big Data Ecology. The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. [Link]

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The Strategic Utility of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Phenyl-Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring holds a privileged status, appearing in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable bioisostere for a phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] When combined with a substituted phenyl ring, as in the case of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, a versatile and highly valuable intermediate for drug discovery is created. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in the construction of diverse and biologically active molecular scaffolds.

This document will provide a detailed protocol for the synthesis of the title compound via a Suzuki-Miyaura cross-coupling reaction. Subsequently, it will explore its application in several powerful multicomponent reactions, including the Knoevenagel condensation, Hantzsch pyridine synthesis, and Gewald aminothiophene synthesis, complete with step-by-step protocols. These examples will showcase the aldehyde's utility in generating a diverse range of heterocyclic compounds with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies.[3][4]

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₂H₈ClNO[5]
Molecular Weight 217.65 g/mol [5]
Appearance Solid[5]
InChI Key UYPJIOKMLQLNER-UHFFFAOYSA-N[5]
SMILES Clc1cccc(c1)-c2ccc(C=O)cn2[5]

Safety Profile:

6-(3-Chlorophenyl)pyridine-3-carbaldehyde is classified with the GHS07 pictogram, indicating that it can be harmful.[5] The following hazard codes are associated with this compound:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

The most efficient and widely applicable method for the synthesis of 6-aryl-pyridine derivatives is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, a suitable starting material is 6-chloropyridine-3-carbaldehyde, which can be coupled with 3-chlorophenylboronic acid.

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 6-Chloropyridine-3-carbaldehyde product 6-(3-Chlorophenyl)pyridine-3-carbaldehyde reactant1->product reactant2 3-Chlorophenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Suzuki-Miyaura coupling for the synthesis of the title compound.

Protocol: Synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

This protocol is a general guideline based on established Suzuki-Miyaura coupling procedures.[8] Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 6-Chloropyridine-3-carbaldehyde

  • 3-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., Toluene and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-3-carbaldehyde (1.0 eq).

  • Addition of Reagents: To the flask, add 3-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture of toluene and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-(3-Chlorophenyl)pyridine-3-carbaldehyde.

Applications in Multicomponent Reactions for Drug Discovery

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules from simple starting materials in a single step.[9] The aldehyde functionality of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde makes it an excellent substrate for a variety of MCRs.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[10] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates for the synthesis of various pharmaceuticals.

Knoevenagel start 6-(3-Chlorophenyl)pyridine-3-carbaldehyde product α,β-Unsaturated Product start->product reactant Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) reactant->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product downstream Further Elaboration to Bioactive Molecules product->downstream

Caption: Knoevenagel condensation of the title compound.

Materials:

  • 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 6-(3-Chlorophenyl)pyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., a few drops).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a short period. Monitor by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a four-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[1][11] This reaction is of great importance in medicinal chemistry, as 1,4-dihydropyridines are a well-known class of calcium channel blockers.[12]

Hantzsch aldehyde 6-(3-Chlorophenyl)pyridine-3-carbaldehyde dihydropyridine 1,4-Dihydropyridine Intermediate aldehyde->dihydropyridine ketoester1 β-Ketoester (2 eq) (e.g., Ethyl Acetoacetate) ketoester1->dihydropyridine ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine Product oxidation->pyridine

Caption: Hantzsch synthesis using the title compound.

Materials:

  • 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 6-(3-Chlorophenyl)pyridine-3-carbaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • (Optional) The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine derivative using a suitable oxidizing agent (e.g., ceric ammonium nitrate or nitric acid).

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[13][14] 2-Aminothiophenes are important scaffolds in medicinal chemistry with a wide range of biological activities.

Gewald aldehyde 6-(3-Chlorophenyl)pyridine-3-carbaldehyde aminothiophene 2-Aminothiophene Derivative aldehyde->aminothiophene cyanoester α-Cyanoester (e.g., Ethyl Cyanoacetate) cyanoester->aminothiophene sulfur Elemental Sulfur (S₈) sulfur->aminothiophene base Base (e.g., Morpholine) base->aminothiophene

Caption: Gewald synthesis starting from the title compound.

Materials:

  • 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 6-(3-Chlorophenyl)pyridine-3-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry. If the product remains in solution, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated, and the residue is purified by column chromatography.

Conclusion

6-(3-Chlorophenyl)pyridine-3-carbaldehyde is a highly valuable and versatile building block for drug discovery. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The presence of the aldehyde functionality allows for its participation in a wide array of chemical transformations, particularly in multicomponent reactions that facilitate the rapid generation of molecular diversity. The protocols provided in this application note serve as a practical guide for the synthesis and utilization of this important intermediate, empowering researchers to explore novel chemical space in their quest for new therapeutic agents. The strategic incorporation of the 6-(3-chlorophenyl)pyridine moiety can lead to the development of compounds with enhanced biological activity and improved drug-like properties.

References

  • Hantzsch pyridine synthesis - Grokipedia. (n.d.).
  • Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. (2012).
  • Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. PubMed. (2012).
  • 6-(3-chlorophenyl)pyridine-3-carboxaldehyde AldrichCPR. Sigma-Aldrich. (n.d.).
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. (2021).
  • Learning from the Hantzsch synthesis.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock. (n.d.).
  • Knoevenagel Condensation. Chemistry Research Journal. (n.d.).
  • Suzuki reaction. Wikipedia. (n.d.).
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. (2021).
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. (2010).
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. (n.d.).
  • Gewald reaction. Wikipedia. (n.d.).
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
  • Suzuki Coupling. Organic Chemistry Portal. (n.d.).
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • A green chemistry approach to gewald reaction. Der Pharma Chemica. (n.d.).
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. (n.d.).
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. (n.d.).
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. (n.d.).
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. (2023).
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. (2019).
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. (2017).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. (n.d.).

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preparation of Schiff bases from 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Schiff Bases from 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 6-(3-Chlorophenyl)pyridine-3-carbaldehyde . This specific scaffold represents a "privileged structure" in medicinal chemistry, combining the hydrogen-bond accepting capability of the pyridine ring with the lipophilic, halogen-bond-donating potential of the 3-chlorophenyl moiety.

This guide moves beyond generic textbook procedures, offering a field-tested, acid-catalyzed condensation workflow designed for high throughput and reproducibility. Critical attention is paid to the electronic influence of the 3-chlorophenyl substituent, which deactivates the pyridine ring slightly but enhances the stability of the resulting conjugated system.

Chemical Context & Mechanistic Insight

The Scaffold: 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Unlike simple benzaldehydes, this heterocyclic aldehyde possesses two distinct electronic domains:

  • The Electrophile: The C-3 aldehyde group is the site of condensation. The pyridine nitrogen (at C-1) exerts an electron-withdrawing inductive effect (-I), making the carbonyl carbon highly electrophilic and reactive toward amines.

  • The Lipophilic Tail: The 3-chlorophenyl group at C-6 increases the molecule's LogP (lipophilicity), facilitating membrane permeability in biological assays. The chlorine atom often serves as a bioisostere for methyl groups or participates in specific halogen-bonding interactions with protein targets.

Reaction Mechanism: Acid-Catalyzed Dehydration

The formation of the Schiff base is a reversible condensation-elimination reaction. We utilize glacial acetic acid as a catalyst to protonate the carbonyl oxygen, lowering the activation energy for the nucleophilic attack by the amine.

Key Mechanistic Steps:

  • Activation: Protonation of the aldehyde carbonyl.

  • Addition: Nucleophilic attack by the primary amine to form a tetrahedral carbinolamine intermediate.

  • Elimination: Proton transfer and loss of water to generate the imine (C=N) bond.

ReactionMechanism Figure 1: Acid-Catalyzed Mechanism for Schiff Base Formation. *Driven by precipitation/water removal. Start Aldehyde + Amine Activation Protonation (AcOH Catalyst) Start->Activation  H+ Intermediate Carbinolamine (Tetrahedral) Activation->Intermediate  R-NH₂ Elimination Water Elimination (-H₂O) Intermediate->Elimination  H+ Transfer Product Schiff Base (Imine) Elimination->Product  Irreversible*

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
6-(3-Chlorophenyl)pyridine-3-carbaldehyde >97% PurityStarting Material (Electrophile)
Primary Amine (R-NH₂) 1.0 - 1.1 Equiv.Nucleophile (e.g., aniline, hydrazide)
Ethanol (EtOH) Absolute (99.8%)Solvent (Promotes product precipitation)
Glacial Acetic Acid (AcOH) ACS ReagentCatalyst
TLC Plates Silica Gel 60 F254Monitoring
Step-by-Step Procedure

1. Reaction Setup (0.5 mmol Scale)

  • Dissolution: In a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 109 mg (0.5 mmol) of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in 10 mL of absolute ethanol .

    • Note: If the aldehyde does not dissolve completely at room temperature, gently warm the solution to 40°C.

  • Amine Addition: Add 0.5 mmol (1.0 equiv) of the desired primary amine.

    • Critical: For amine salts (e.g., hydrochlorides), add 0.5 mmol of Sodium Acetate to liberate the free base in situ.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. The pH should be slightly acidic (pH 5-6).

2. Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with stirring.

  • Time: Typically 3 to 6 hours .

  • Monitoring (Self-Validation): Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).

    • Success Indicator: Disappearance of the aldehyde spot (Rf ~0.6-0.8 depending on solvent) and appearance of a new, often fluorescent spot (Schiff base).

3. Workup & Isolation

  • Precipitation: Allow the reaction mixture to cool to room temperature. Many Schiff bases derived from this scaffold will crystallize spontaneously upon cooling due to the rigid, planar structure.

    • If no precipitate forms: Pour the reaction mixture onto 20 g of crushed ice with vigorous stirring. This forces the hydrophobic product out of solution.

  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 2 mL) and then cold water (2 x 5 mL) to remove unreacted amine and acetic acid.

4. Purification

  • Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture (9:1) if the compound is highly insoluble.

  • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis Step1 Dissolve Aldehyde in EtOH (Warm) Step2 Add Amine + Cat. AcOH Step1->Step2 Step3 Reflux (3-6h) Monitor via TLC Step2->Step3 Step4 Cool to RT (Check for Precipitate) Step3->Step4 Decision Precipitate Formed? Step4->Decision Yes Vacuum Filtration Decision->Yes Yes No Pour onto Crushed Ice Decision->No No Final Recrystallize & Characterize Yes->Final No->Yes

Characterization & Quality Control

To validate the synthesis, look for these specific spectral signatures. The 3-chlorophenyl group provides distinct markers.

TechniqueExpected SignalInterpretation
FT-IR 1610 - 1640 cm⁻¹ (Strong)C=N Stretching. Confirms imine formation.
FT-IR Absence of ~1700 cm⁻¹Disappearance of Carbonyl (C=O) stretch.
¹H NMR δ 8.4 - 8.9 ppm (Singlet, 1H)Azomethine Proton (-CH=N-). Diagnostic peak.[1]
¹H NMR δ 9.0 - 9.2 ppm (Doublet)Pyridine H-2 proton (deshielded by ring nitrogen).
¹H NMR Multiplet ~7.4 - 7.6 ppm3-Chlorophenyl aromatic protons.
Mass Spec [M+H]⁺ or [M+2]⁺Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1) confirms the presence of the chlorophenyl group.

Troubleshooting & Optimization

Problem: No precipitate forms after pouring on ice.

  • Cause: The product may be an oil or highly soluble in aqueous ethanol.

  • Solution: Extract the aqueous mixture with Dichloromethane (DCM). Dry the organic layer over MgSO₄ and evaporate. Triturate the resulting oil with Hexane/Ether to induce crystallization.

Problem: Low Yield (<50%).

  • Cause: Incomplete conversion or hydrolysis during workup.

  • Solution:

    • Use a Dean-Stark trap with Toluene as solvent to physically remove water, driving the equilibrium to the right.

    • Ensure the amine is fresh (oxidized amines inhibit reaction).

Problem: Impurity spots on TLC.

  • Cause: Aldehyde oxidation to carboxylic acid.

  • Solution: Purify the starting aldehyde via column chromatography before use. Schiff base formation requires high-purity electrophiles.

References

  • General Mechanism & Catalysis

    • Qin, W., et al. (2013). "A Review on the Synthesis and Biological Activities of Schiff Bases." Organic Chemistry International. Link

  • Pyridine-3-Carbaldehyde Protocols

    • Saeed, A., et al. (2016). "Synthesis, characterization and biological evaluation of some new pyridine-3-carboxaldehyde derived Schiff bases." Journal of Saudi Chemical Society. Link

  • Biological Relevance of Chlorophenyl-Pyridine Scaffolds

    • Naseer, A., et al. (2024).[2][3] "Cobalt complexes of pyridine carboxaldehyde Schiff bases as cholinesterase inhibitors."[2] Bulgarian Chemical Communications. Link

  • Microwave-Assisted Alternatives (Green Chemistry)

    • Chitra, S., & Paul, N. (2010). "Microwave assisted synthesis of some novel Schiff bases of pyridine-3-carbaldehyde." E-Journal of Chemistry. Link

Sources

Application Notes and Protocols for the Synthesis of Dopamine Autoreceptor Agonists Using Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of dopamine autoreceptor agonists, with a specific focus on leveraging pyridine aldehydes as versatile chemical precursors. Dopamine D2 and D3 autoreceptors are critical regulators of dopaminergic neurotransmission, making their agonist modulation a key strategy for treating a range of neuropsychiatric disorders. The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents for its ability to engage in key molecular interactions and favorable pharmacokinetic properties.[1][2] These application notes detail the strategic rationale, core synthetic methodologies, step-by-step protocols, and critical considerations for utilizing pyridine aldehydes in the construction of potent and selective dopamine autoreceptor agonists.

Introduction: The Role of Dopamine Autoreceptors and the Pyridine Scaffold

Dopamine is a pivotal neurotransmitter governing motor control, motivation, reward, and cognitive functions.[3] Its signaling is mediated by five receptor subtypes (D1-D5), broadly classified into D1-like and D2-like families. The D2 and D3 receptors, members of the D2-like family, are prominently located on presynaptic terminals of dopaminergic neurons, where they function as autoreceptors. Activation of these autoreceptors initiates a negative feedback loop, inhibiting further dopamine synthesis and release.

Selective agonists for these autoreceptors have significant therapeutic potential. By reducing synaptic dopamine levels, they can offer antipsychotic effects for conditions like schizophrenia or modulate reward pathways relevant to substance use disorders.[3][4][5]

The pyridine ring is a fundamental heterocyclic motif in drug design.[6] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions within receptor binding pockets. Pyridine aldehydes, such as pyridine-2-, 3-, and 4-carboxaldehyde, are particularly valuable building blocks due to the reactivity of the aldehyde group, which serves as a robust electrophilic handle for constructing larger, more complex molecules.[7][8]

Dopamine Autoreceptor Negative Feedback Mechanism

G Synaptic_Dopamine Synaptic Cleft Dopamine Postsynaptic_Receptor Postsynaptic Dopamine Receptors Synaptic_Dopamine->Postsynaptic_Receptor Signal Transduction

Core Synthetic Strategy: Reductive Amination

The cornerstone of synthesizing dopamine agonists from pyridine aldehydes is the reductive amination reaction. This powerful and widely used transformation forms a stable carbon-nitrogen bond by reacting a carbonyl compound (the pyridine aldehyde) with an amine. The process occurs in two main steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form a Schiff base (imine). In the presence of acid, the imine is protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride reducing agent selectively reduces the C=N double bond of the imine/iminium ion to yield the final secondary or tertiary amine.

This method is highly favored for its efficiency, operational simplicity, and broad substrate scope.[9][10] The choice of reducing agent is critical for success and is often dictated by the sensitivity of other functional groups present in the reactants.

General Reductive Amination Workflow

G Start Pyridine Aldehyde + Amine Fragment Reaction 1. Imine Formation (Solvent, Dehydrating Agent) Start->Reaction Reduction 2. In-situ Reduction (Hydride Source) Reaction->Reduction Workup 3. Reaction Quench & Aqueous Work-up Reduction->Workup Purification 4. Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Dopamine Autoreceptor Agonist Purification->Product Analysis 5. Characterization (NMR, LC-MS, HRMS) Product->Analysis

Starting Materials & Reagent Selection

Pyridine Aldehyde Isomers

The choice of the pyridinecarboxaldehyde isomer (2-, 3-, or 4-) is a critical design element that dictates the vector and geometry of the final molecule, profoundly influencing its interaction with the receptor.

IsomerStructureIUPAC NameProperties
2-Pyridinecarboxaldehyde 2-PyridinecarboxaldehydePyridine-2-carbaldehydeColorless to brown oily liquid. Used in the synthesis of ligands and pharmaceuticals like pralidoxime.[8]
3-Pyridinecarboxaldehyde 3-PyridinecarboxaldehydePyridine-3-carbaldehydeAlso known as nicotinaldehyde. A key intermediate for various substituted pyridines.
4-Pyridinecarboxaldehyde 4-PyridinecarboxaldehydePyridine-4-carbaldehydeAlso known as isonicotinaldehyde. A versatile building block for pharmaceuticals and agrochemicals.[7][11]
Reducing Agents for Reductive Amination

The selection of the hydride source is crucial for achieving high yields while preserving sensitive functional groups.

Reducing AgentAbbreviationKey Characteristics
Sodium Triacetoxyborohydride STABMild and selective. Reacts much faster with protonated iminium ions than with ketones or aldehydes, reducing side reactions. Tolerates mildly acidic conditions. Often the reagent of choice.
Sodium Cyanoborohydride NaBH₃CNEffective at neutral to slightly acidic pH. Highly toxic (releases HCN gas in strong acid) and requires careful handling and disposal.[12]
Pyridine-Borane Complex Py·BH₃A mild and selective reducing agent. Offers a convenient and effective alternative to cyanoborohydride-based procedures.[13]
Sodium Borohydride NaBH₄A strong, less selective reducing agent. Can reduce the starting aldehyde if imine formation is slow. Often used in a stepwise procedure rather than a one-pot reaction.[12]

Detailed Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general and robust method for coupling a pyridine aldehyde with a primary or secondary amine. It is exemplified by the synthesis of a model compound, 1-((pyridin-4-yl)methyl)piperidine , a common structural motif.

Reaction Scheme: 4-Pyridinecarboxaldehyde + Piperidine → 1-((pyridin-4-yl)methyl)piperidine

Reductive Amination Mechanism

// Reactants Aldehyde [label="Pyridine Aldehyde (R-CHO)"]; Amine [label="Amine (R'-NH2)"];

// Intermediates Imine [label="Imine (Schiff Base)\nR-CH=NR'"]; Iminium [label="Iminium Ion\n[R-CH=N+HR']"]; Hydride [label="[H]⁻ (from STAB)"];

// Product Product [label="Secondary Amine\nR-CH2-NHR'"];

// Steps {rank=same; Aldehyde; Amine;} Aldehyde -> Imine [label=" + Amine, -H2O"]; Imine -> Iminium [label=" + H⁺"]; Iminium -> Product [label=" + [H]⁻"]; Hydride -> Iminium [style=dotted]; } mend

Materials:

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • Piperidine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (optional, 0.1-1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Pyridinecarboxaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add piperidine (1.05 eq) to the solution. Stir for 20-30 minutes at room temperature to facilitate initial imine formation. Expert Tip: For less reactive amines or sterically hindered aldehydes, pre-stirring for 1-2 hours or adding a catalytic amount of acetic acid can improve the rate of imine formation.

  • Reducer Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Caution: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up (Quenching): Once the reaction is complete, slowly pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any remaining reducing agent and acid.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This method is useful when the starting aldehyde is particularly sensitive or when using the stronger, less expensive NaBH₄ is desired.

Procedure:

  • Step 1: Imine Formation:

    • Dissolve the pyridine aldehyde (1.0 eq) and the amine (1.05 eq) in methanol (MeOH) or ethanol (EtOH).

    • Add 4Å molecular sieves to act as a dehydrating agent, driving the equilibrium towards imine formation.[13]

    • Stir the mixture at room temperature for 2-4 hours, monitoring imine formation by TLC or NMR.

  • Step 2: Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur.

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed (1-3 hours).

  • Work-up and Purification: Proceed with quenching, extraction, and purification as described in Protocol 1. The initial quench should be done carefully with water or dilute acid at 0 °C.

Structure-Activity Relationship (SAR) Insights

The synthetic flexibility offered by pyridine aldehydes allows for systematic exploration of the structure-activity relationships.

  • Pyridine Ring Position: The position of the nitrogen (2, 3, or 4) drastically alters the orientation of the hydrogen bond acceptor and the overall geometry. This is a primary modification to optimize receptor fit. For example, some D4-selective ligands are based on a 2-substituted pyridine moiety, while other D2/D3 agonists may incorporate different isomers.[14][15]

  • Substitution on the Pyridine Ring: Adding substituents (e.g., methyl, chloro, methoxy) to the pyridine ring can modulate electronic properties, lipophilicity, and metabolic stability, fine-tuning the affinity and selectivity profile.

  • The Amine Fragment: The nature of the amine component is equally critical. Scaffolds like piperidine, piperazine, and aminotetralins are common pharmacophores in dopamine ligands.[4][14][15] Their conformation and substituents are key determinants of agonist versus antagonist activity and D2 versus D3 selectivity.[16]

Conclusion

Pyridine aldehydes are exceptionally valuable and versatile starting materials for the synthesis of dopamine autoreceptor agonists. The reductive amination reaction provides a reliable and high-yielding pathway to couple these aldehydes with diverse amine-containing pharmacophores. By systematically varying the pyridine aldehyde isomer, ring substitutions, and the amine coupling partner, medicinal chemists can efficiently generate libraries of novel compounds for biological screening. The protocols and strategic considerations outlined in this document serve as a foundational guide for researchers aiming to develop next-generation therapeutics targeting the dopaminergic system.

References

  • Title: 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method Source: Google Cloud Vertex AI Search URL
  • Title: The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines.
  • Title: Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)
  • Title: Pyridine-2-carbaldehyde - Wikipedia Source: Wikipedia URL
  • Title: CAS 872-85-5: 4-Pyridinecarboxaldehyde Source: CymitQuimica URL
  • Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis Source: Sarchem Labs URL
  • Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine Source: Pharmaguideline URL
  • Source: Sciencemadness.
  • Title: β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis Source: PMC URL
  • Title: Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches Source: ChemRxiv URL
  • Title: Methods of making and using dopamine receptor selective antagonists/partial agonists Source: National Institutes of Health URL
  • Title: Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines Source: ResearchGate URL
  • Title: Amine synthesis by reductive amination (reductive alkylation)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine Source: PubMed URL

Sources

Troubleshooting & Optimization

optimizing yield of Suzuki coupling for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #402: Optimization of Suzuki Coupling for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High (Yield Optimization)

Executive Summary

You are attempting to synthesize 6-(3-Chlorophenyl)pyridine-3-carbaldehyde via a Suzuki-Miyaura coupling. This reaction presents a "perfect storm" of three competing chemical challenges:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), arresting the catalytic cycle (the "2-pyridyl problem").

  • Aldehyde Instability: The aldehyde moiety is susceptible to Cannizzaro disproportionation or Aldol condensation under the basic conditions required for transmetallation.

  • Chemoselectivity: You must couple the boronic acid to the pyridine halide without activating the chlorine atom on the phenyl ring.

This guide provides a self-validating protocol designed to navigate these specific pitfalls.

Knowledge Base: Critical Failure Modes

The Pyridine Trap (Catalyst Deactivation)

Standard Pd catalysts (like Pd(PPh3)4) often fail with pyridine substrates because the pyridine nitrogen is a better ligand than triphenylphosphine. The substrate displaces the ligand, forming a stable, unreactive "off-cycle" complex.

  • The Fix: Use chelating ligands (e.g., dppf) or bulky, electron-rich phosphines (e.g., XPhos, SPhos) that sterically prevent N-coordination.

The Aldehyde/Base Conflict

Strong bases (NaOH, KOH) necessary for activating boronic acids will destroy your aldehyde product via the Cannizzaro reaction.

  • The Fix: Use anhydrous, mild bases (K3PO4, CsF) or weak aqueous bases (Na2CO3) and limit reaction time.

Halogen Hierarchy

You are coupling 3-chlorophenylboronic acid with 6-bromopyridine-3-carbaldehyde .

  • The Logic: Oxidative addition rates follow the order I > Br > OTf >> Cl. By controlling temperature (<80°C), Pd will insert into the C-Br bond exclusively, leaving the C-Cl bond intact.

Visualizing the Problem: The "Stalled" Cycle

The following diagram illustrates where the reaction fails with standard catalysts and how to bypass it.

SuzukiPyridineMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Insert into C-Br) Start->OxAdd Fast Poison STALLED STATE: Pyridine N-Coordination OxAdd->Poison Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Bulky/Chelating Ligand (e.g., dppf, XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Cycle Repeats

Figure 1: The "Pyridine Trap." Standard ligands allow the pyridine nitrogen to bind to Pd(II) (Red Box), halting the reaction. Bulky ligands force the cycle forward to Transmetallation.

Optimized Experimental Protocol

This protocol uses Pd(dppf)Cl2 , a catalyst robust enough to resist pyridine poisoning, combined with a mild base system to protect the aldehyde.

Reagents:

  • Substrate: 6-Bromopyridine-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: 3-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%)

  • Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Crucial): Sparge the solvent mixture (Dioxane/Water) with Argon or Nitrogen for 20 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Assembly: In a reaction vial, combine the aryl bromide, boronic acid, and base.

  • Catalyst Addition: Add Pd(dppf)Cl2 last. Seal the vial immediately under inert atmosphere.

  • Reaction: Heat to 80°C .

    • Note: Do not exceed 90°C. Higher temps risk activating the Chlorine on the phenyl ring or degrading the aldehyde.

  • Monitoring: Check TLC/LCMS at 2 hours. The reaction should be complete within 4-6 hours.

  • Workup (Aldehyde Protection):

    • Dilute with EtOAc.

    • Wash with saturated NH4Cl (mildly acidic) to neutralize residual base immediately. Do not use strong acid or base washes.

    • Dry over Na2SO4 and concentrate.

Troubleshooting Guide (FAQ)

Q1: I see the starting material disappearing, but multiple spots are forming on TLC. What is happening?

  • Diagnosis: Base-mediated degradation. The aldehyde is likely undergoing Aldol condensation with itself or the acetone used in glassware cleaning.

  • Solution: Switch to Anhydrous Conditions . Use CsF (2.0 equiv) as the base in dry DME (Dimethoxyethane) . Fluoride activates the boronic acid without creating a highly basic environment, preserving the aldehyde.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning by the product. The product (a phenyl-pyridine) is also a ligand.

  • Solution: Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts generate highly active, bulky species that are immune to nitrogen coordination.

Q3: I am detecting a "dimer" impurity.

  • Diagnosis: Homocoupling of the boronic acid (3-Cl-Ph-Ph-3-Cl). This occurs if oxygen is present.

  • Solution: Degas solvents more rigorously (Freeze-Pump-Thaw is ideal) and ensure the boronic acid is added in slight excess (1.2–1.3 equiv).

Data & Optimization Matrix

Use this table to select conditions based on your specific lab constraints.

VariableCondition A (Standard)Condition B (Sensitive Aldehyde)Condition C (High Activity)
Catalyst Pd(dppf)Cl2 (5 mol%)Pd(PPh3)4 (5 mol%)XPhos Pd G3 (2 mol%)
Base Na2CO3 (aq)CsF (solid, anhydrous)K3PO4 (aq)
Solvent Dioxane/H2O (4:1)Dry DMEToluene/H2O (10:1)
Temp 80°C80°C60°C
Pros Robust, cheapBest for aldehyde stabilityFastest, highest yield
Cons Moderate rateHygroscopic reagentsExpensive catalyst

Decision Tree: Optimization Workflow

Follow this logic path if the standard protocol yields <60%.

OptimizationWorkflow Start Run Standard Protocol (Pd(dppf)Cl2, Na2CO3, 80°C) CheckYield Check Yield & Purity Start->CheckYield Good Yield > 80% Proceed to Workup CheckYield->Good Success LowConv Low Conversion (<50%) CheckYield->LowConv Stalled Decomp Aldehyde Decomposition (Complex Mixture) CheckYield->Decomp Dirty FixCat Switch to Bulky Ligand (XPhos or SPhos) LowConv->FixCat FixBase Switch to Anhydrous Base (CsF in DME) Decomp->FixBase Retest Retest Reaction FixCat->Retest FixBase->Retest

Figure 2: Troubleshooting Logic Flow. Identify whether the failure is kinetic (Low Conversion) or chemical stability (Decomposition) to select the correct fix.

References

  • BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. (2025).[3] Link

  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025).[3] Link

  • Organic Chemistry Portal. Suzuki Coupling - Catalyst and Ligand Developments. (2024).[4][5] Link

  • Royal Society of Chemistry. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (2020). Link

  • Sigma-Aldrich. 6-(3-chlorophenyl)pyridine-3-carboxaldehyde Product Page. (2025).[3] Link

Sources

purification methods for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Case ID: PUR-PYR-ALD-003 Subject: Troubleshooting & Purification Protocols for Heterocyclic Biaryl Aldehydes Support Lead: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The purification of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde presents a unique duality. You are managing a basic nitrogen (pyridine) capable of coordinating metals and interacting with acidic silica, alongside a reactive electrophile (aldehyde) prone to oxidation.[1]

This guide moves beyond standard "column chromatography" advice. It prioritizes chemical purification (Bisulfite Method) to separate the aldehyde from non-aldehyde byproducts (e.g., de-boronated chlorobenzene derivatives) and addresses the specific chelation issues of the pyridine ring.

Module 1: The "Magic Bullet" – Chemical Purification (Bisulfite Method)

User Question: "I have a close-running impurity on TLC that I cannot separate by column. It looks like the de-boronated byproduct. How do I get rid of it?"

Technical Insight: Suzuki couplings often yield protodeboronated side products (in this case, 3-chlorophenylpyridine derivatives lacking the aldehyde).[1] These often have identical polarity to your product. Chromatography is inefficient here.

Instead, exploit the aldehyde functionality. Sodium bisulfite (


) forms a water-soluble sulfonate adduct with the aldehyde. Impurities remain in the organic layer. The adduct is then hydrolyzed back to the pure aldehyde.

The Protocol:

  • Solubilization: Dissolve your crude mixture (10 g scale example) in a minimal amount of Ethyl Acetate (EtOAc) .

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous

    
    .
    
    • Note: Vigorous stirring is non-negotiable. You are creating a reversible chemical bond at the interface. Stir for 2–4 hours.

    • Observation: A thick white precipitate (the bisulfite adduct) may form. This is good.

  • The Wash (Impurity Removal):

    • If a solid formed: Filter it off.[2] Wash the solid with diethyl ether (removes non-aldehyde impurities). Discard the filtrate.

    • If no solid formed (adduct is soluble in water): Separate the layers. Keep the aqueous layer . Wash the aqueous layer 2x with EtOAc. Discard the organics.

  • Regeneration:

    • Suspend the solid (or take the aqueous layer) in fresh EtOAc.

    • Slowly add saturated

      
       or 1M NaOH until pH > 10.
      
    • Critical Warning: Do not let the aldehyde sit in strong base for hours; Pyridine-3-carbaldehydes lack

      
      -protons and are susceptible to Cannizzaro disproportionation  (forming the alcohol and acid) under harsh basic conditions.[1]
      
  • Extraction: Shake vigorously. The adduct breaks; the pure aldehyde migrates back into the EtOAc.

  • Finish: Dry over

    
     and concentrate.
    

Visualization: Bisulfite Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add EtOAc + Sat. NaHSO3 Stir 4 hours Start->Step1 Decision Precipitate Formed? Step1->Decision SolidPath Filter Solid (Bisulfite Adduct) Decision->SolidPath Yes LiquidPath Separate Layers Keep Aqueous Phase Decision->LiquidPath No Wash Wash with Ether/EtOAc (Remove Impurities) SolidPath->Wash LiquidPath->Wash Regen Add Fresh EtOAc Add Na2CO3 (pH 10) Wash->Regen Final Dry & Concentrate Organic Layer Pure Aldehyde Regen->Final

Caption: Workflow for the chemical purification of aldehydes using sodium bisulfite adducts.

Module 2: Chromatographic Challenges (The "Streaking" Pyridine)

User Question: "My compound streaks badly on silica gel, and I'm losing mass. Why?"

Technical Insight: Pyridine nitrogens are basic (pKa ~5.2). Standard silica gel is slightly acidic (pH 4–5).[1] Your product is protonating on the column, sticking to silanol sites, and eluting as a broad smear (tailing).[1]

Troubleshooting Protocol:

MethodSolvent SystemAdditiveMechanism
Deactivation Hexane / EtOAc1% Triethylamine (TEA) TEA is more basic than pyridine.[1] It saturates the acidic silanol sites, allowing your product to pass freely.
Alternative Phase DCM / MeOHNeutral Alumina Alumina is less acidic than silica. Ideal for acid-sensitive or basic heterocycles.[1]
DCM Wash DCM / MeOH (95:5)NoneIf the product is very polar, avoid Hexane.[1] Dissolve in minimal DCM and load.

Pro-Tip: If using TEA, flush the column with the TEA-containing solvent before loading your sample.[1] This "pre-buffers" the silica.

Module 3: Metal Scavenging (Palladium Removal)

User Question: "The product is off-white/grey. Is this color normal?"

Technical Insight: No. Pure 6-(3-Chlorophenyl)pyridine-3-carbaldehyde should be a white to pale yellow solid.[1] Grey/brown indicates residual Palladium (Pd) from the Suzuki coupling. Pyridines are excellent ligands for Pd, making simple filtration insufficient.[1]

The Solution: Silica gel alone will not remove chelated Pd. You must use a Scavenger .[3]

  • Thiol-Derivatized Silica: Add 5–10 wt% of Thiol-Silica (e.g., SiliaMetS® Thiol) to your crude solution in EtOAc.[1] Stir at 40°C for 1 hour. Filter. The thiol binds Pd tighter than the pyridine does.

  • Activated Carbon: If specialized scavengers are unavailable, add activated charcoal (10 wt%), heat to reflux for 30 mins, and filter through a tight Celite pad.

  • L-Cysteine Wash: Wash the organic layer with a 5% aqueous solution of L-Cysteine. This water-soluble amino acid strips Pd from the organic phase.

Module 4: Stability & Storage FAQs

Q: My product turned from white to yellow over the weekend. What happened? A: Oxidation.[4][5] Aromatic aldehydes slowly oxidize to carboxylic acids (6-(3-chlorophenyl)nicotinic acid) in air.[1]

  • Fix: Store under Nitrogen/Argon at -20°C.

  • Recovery: If significant acid has formed, dissolve in DCM and wash with saturated

    
    .[1] The acid will go into the water; the aldehyde stays in the DCM.
    

Q: Can I recrystallize this instead of running a column? A: Yes, but only after removing the bulk of the catalyst.

  • Solvent System:Ethanol/Water or Ethyl Acetate/Heptane .

  • Method: Dissolve in hot EtOH. Add water dropwise until persistent cloudiness appears. Cool slowly to 4°C.

  • Warning: If the crude is "tarry," do not attempt crystallization.[1] Perform a silica plug or the Bisulfite method first.

Summary Decision Matrix

Troubleshooting Problem Identify Issue Issue1 Close Impurities (Deboronated byproduct) Problem->Issue1 Issue2 Streaking on TLC Problem->Issue2 Issue3 Grey/Brown Color Problem->Issue3 Sol1 Bisulfite Method Issue1->Sol1 Sol2 Add 1% TEA to Eluent Issue2->Sol2 Sol3 Thiol-Silica or L-Cysteine Wash Issue3->Sol3

Caption: Quick-reference decision tree for common purification issues.

References

  • BenchChem. (2025).[6][7] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. Link[1]

  • Furigay, M. H., et al. (2018).[1][8][9] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE), (134), e57639.[1] Link[1]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Reaction Mechanism and Procedures. Link

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] 6-(3-Chlorophenyl)pyridine-3-carboxaldehyde Product Specification and Safety Data Sheet. Link

Sources

Technical Support Center: Palladium Catalyst Residue Removal from Pyridine Aldehyde Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of removing residual palladium from pyridine aldehyde products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize these valuable heterocyclic compounds.

The unique electronic properties of the pyridine ring, while synthetically useful, introduce specific challenges for purification. The lone pair of electrons on the pyridine nitrogen can coordinate with palladium species, keeping them solubilized in the organic phase and rendering simple filtration methods ineffective.[1][2][3] This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and explaining the scientific rationale behind each step to ensure you can confidently and efficiently purify your products to the required specifications.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of palladium from my final product so critical?

The removal of palladium is paramount for several reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities.[4] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is tightly controlled under ICH Q3D guidelines.[5] For oral medications, this often translates to a concentration limit of 10 ppm in the final drug product.[5]

  • Downstream Catalysis: Residual palladium can interfere with or poison catalysts used in subsequent synthetic steps, leading to reaction failure or unpredictable outcomes.

  • Biological Assays: Trace metals can give false positives or negatives in biological screening assays, compromising critical project decisions. It is recommended that compounds used for biological testing have palladium levels below 100 ppm.[6][7]

  • Product Stability and Appearance: Residual palladium can cause discoloration (often yellowing or darkening) and may degrade the product over time.[1][8]

Q2: What makes palladium removal from pyridine aldehydes particularly challenging?

This is often referred to as the "2-pyridyl problem" in broader cross-coupling literature.[2][9][10] The nitrogen atom in the pyridine ring is a Lewis base and can act as a ligand, coordinating to the palladium center. This coordination can:

  • Increase Solubility: It forms stable, soluble palladium-product complexes that are difficult to remove by simple physical methods like filtration or standard aqueous washes.[1]

  • Hinder Crystallization: The palladium impurity can sometimes co-crystallize with the desired product, especially in molecules with multiple heteroatoms that can act as ligands.[11]

  • Create Colloidal Species: It can lead to the formation of fine, colloidal palladium particles that are challenging to filter.[12]

Q3: What are the primary methods for removing palladium residues?

There are several effective strategies, often used in combination. The main categories are:

  • Scavenging: Using solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, such as thiols, thioureas, or trimercaptotriazine (TMT).[8] The scavenger binds the palladium, and is then easily removed by filtration.

  • Adsorption: Treatment with activated carbon, which can adsorb palladium species onto its high-surface-area structure.[1][5][8]

  • Crystallization: A powerful purification technique, especially when combined with a pre-treatment or the use of additives that keep palladium in the mother liquor.[13]

  • Aqueous Extraction/Washing: Using aqueous solutions containing chelating agents (e.g., EDTA), sulfur compounds (e.g., sodium thiosulfate, sodium bisulfite), or amino acids (e.g., N-acetylcysteine) to pull palladium species out of the organic phase.[13][14][15]

Q4: How can I tell if I have residual palladium in my product?
  • Visual Cues: A persistent yellow, orange, brown, or black color in your isolated product is a strong indicator of residual palladium.[1][8] The formation of a black precipitate ("palladium black") during the reaction or workup signifies catalyst decomposition into its inactive, elemental form.[2][16]

  • Analytical Quantification: For precise measurement, especially for pharmaceutical applications, instrumental analysis is required. The industry standard is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[13][17] For high-throughput screening of purification methods, faster techniques like catalysis-based fluorometric assays are also available.[17][18][19]

Troubleshooting Guide

This section addresses common problems encountered during the purification of pyridine aldehyde products.

Issue 1: My product is still colored after initial filtration through Celite®.
  • Causality: Simple filtration through a Celite® pad is effective at removing heterogeneous palladium (e.g., Pd/C) or large agglomerates of palladium black.[1][12] However, it is largely ineffective against the soluble or fine colloidal palladium species that are often present, especially with pyridine-containing products.[1] The color is a clear sign that these soluble/colloidal species remain.

  • Solution Path:

    • Employ a Scavenger: This is the most targeted approach. Treat a solution of your crude product with a suitable palladium scavenger. Thiol-based silica scavengers are a robust first choice.[1][8]

    • Activated Carbon Treatment: If a scavenger is not available or effective, treatment with activated carbon is a good alternative.[8] Be aware that this method is less selective and may lead to some product loss.[1][5]

Issue 2: The scavenger I used was not effective.
  • Causality: The effectiveness of a scavenger depends on the oxidation state (e.g., Pd(0) vs. Pd(II)) and coordination sphere of the residual palladium. A single type of scavenger may not be universally effective. Other components in your reaction mixture could also be deactivating the scavenger.[8]

  • Solution Path:

    • Screen Different Scavengers: Do not rely on a single type. Test scavengers with different functional groups (e.g., thiol vs. triamine vs. TMT).[8]

    • Optimize Conditions: Increase the contact time (e.g., from 2 hours to 16 hours) and/or gently heat the mixture (e.g., to 40-50 °C), provided your product is thermally stable.[8]

    • Increase Equivalents: Use a higher loading of the scavenger (e.g., increase from 5 wt% to 10 wt%).

Issue 3: I am losing a significant amount of product during activated carbon treatment.
  • Causality: Activated carbon is a non-specific adsorbent.[1] Its porous structure can trap your desired product in addition to the palladium impurities, especially if your product shares some structural or polarity characteristics with the impurities.

  • Solution Path:

    • Perform a Small-Scale Test: Before committing your entire batch, test the carbon treatment on a small aliquot to quantify the potential for product loss.

    • Reduce Carbon Amount: Use the minimum amount of activated carbon necessary (e.g., start at 2-5 wt% instead of 10 wt%).

    • Minimize Contact Time: Reduce the stirring time (e.g., from 4 hours to 1 hour).

    • Thoroughly Wash the Carbon: After filtering off the activated carbon, wash the filter cake extensively with fresh, clean solvent to recover as much adsorbed product as possible.

    • Consider Alternative Carbons: Different grades and types of activated carbon have different surface properties. Screening various types may identify one with lower product affinity.[8]

Issue 4: My palladium levels are still above 10 ppm after scavenging and crystallization.
  • Causality: Achieving very low palladium levels required for APIs often necessitates a multi-step approach. A single method is rarely sufficient to go from thousands of ppm down to <10 ppm.[20] The strong coordination of palladium to the pyridine aldehyde may prevent any single technique from being fully effective.

  • Solution Path:

    • Implement a Multi-Hurdle Approach: Combine different removal techniques. For example, perform an aqueous wash with N-acetylcysteine or sodium thiosulfate to remove the bulk of the palladium, followed by treatment with a high-affinity scavenger, and finally, a recrystallization.[20]

    • Pre-Treat Before Crystallization: Do not rely on crystallization alone. Treat the solution with a scavenger or perform an aqueous wash before setting up the crystallization. This removes the palladium species that might otherwise co-crystallize.

    • Oxidation State Adjustment: Sometimes, adjusting the oxidation state of palladium can facilitate removal. A mild oxidant or reductant, if compatible with your product, can change the nature of the palladium complex, making it more amenable to scavenging or extraction.

Method Selection Workflow

Choosing the right purification strategy depends on the initial palladium concentration, the required final purity, and the scale of your reaction. The following decision tree provides a general guide.

G cluster_alternatives Alternative / Combinatorial Approaches start Crude Product (Pyridine Aldehyde) celite_filtration Initial Workup: Filter through Celite® start->celite_filtration visual_check Is the product solution colored (yellow/black)? celite_filtration->visual_check scavenger_screen Screen Palladium Scavengers (Thiol, TMT, etc.) (Protocol 1) visual_check->scavenger_screen Yes analytical_check Analyze Pd Level (ICP-MS or Screen) visual_check->analytical_check No (clear) Proceed with caution carbon_treatment Activated Carbon Treatment (Protocol 2) scavenger_screen->carbon_treatment or combine aqueous_wash Aqueous Wash with Chelating/Sulfur Agent (Protocol 4) scavenger_screen->aqueous_wash or combine scavenger_screen->analytical_check final_product Final Product (<10 ppm Pd) analytical_check->final_product < 10 ppm recrystallization Final Polish: Recrystallization (Protocol 3) analytical_check->recrystallization > 10 ppm recrystallization->analytical_check

Caption: Decision tree for selecting a palladium removal strategy.

Detailed Experimental Protocols

Protocol 1: Palladium Removal using Thiol-Based Silica Scavengers

This protocol is a robust starting point for removing a wide range of palladium species.

  • Dissolve Crude Product: After initial work-up, dissolve the crude pyridine aldehyde product in a suitable organic solvent (e.g., ethyl acetate, toluene, dichloromethane) to make an approximately 0.1-0.2 M solution.

  • Add Scavenger: Add a thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product, or 2-4 equivalents relative to the initial amount of palladium catalyst).[8]

  • Agitate Mixture: Stir the mixture at room temperature. For challenging cases, gentle heating to 40-50 °C can improve efficiency, provided the product is stable.[8] Monitor scavenging progress over time (e.g., 2-16 hours).

  • Filter: Filter the mixture through a pad of Celite® to completely remove the solid-supported scavenger.

  • Wash and Concentrate: Wash the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analyze: Submit a sample of the purified material for palladium analysis (e.g., ICP-MS) to confirm removal.

Protocol 2: Palladium Removal using Activated Carbon

A cost-effective method for bulk palladium removal, but requires optimization to minimize product loss.

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add powdered activated carbon (start with 5-10 wt% relative to the crude product) to the solution.[8]

  • Stir Mixture: Stir the slurry vigorously at room temperature for 1-4 hours.[1]

  • Filter: Filter the mixture through a thick pad of Celite® to remove the fine carbon particles. This step can be challenging; using a finer porosity filter paper below the Celite® may be necessary.

  • Wash and Concentrate: Wash the Celite®/carbon pad thoroughly with fresh solvent. Combine the filtrate and washes, and concentrate.

  • Analyze: Analyze the product for both yield (to quantify loss) and residual palladium.

Protocol 3: Purification by Recrystallization with Additives

This protocol aims to keep palladium species in the mother liquor during crystallization.

  • Pre-treatment: Dissolve the crude product in a suitable solvent. If palladium levels are high (>500 ppm), perform a scavenger or aqueous wash treatment first.

  • Add Chelating Agent: Add a small amount of a sulfur-containing ligand like N-acetylcysteine or thiourea to the solution.[13] These agents bind strongly to palladium, forming complexes that are often more soluble in the mother liquor.

  • Crystallize: Concentrate the solution and perform the crystallization as per your established procedure (e.g., by cooling, anti-solvent addition).

  • Isolate and Wash: Isolate the crystals by filtration. Wash the crystals thoroughly with cold, fresh solvent to remove the mother liquor containing the palladium complexes.

  • Analyze: Analyze both the final crystals and the mother liquor to confirm that the palladium has been successfully purged.

Protocol 4: Aqueous Wash with Sodium Bisulfite

This method, adapted from patent literature, uses a specific chemical reaction to precipitate palladium from the organic phase.[14]

  • Dissolve Product: Dissolve the crude product in a water-immiscible solvent like toluene.

  • Prepare Wash Solution: Prepare a 20-40% aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction: Transfer the organic solution and the aqueous bisulfite solution to a separatory funnel. Heat the mixture to 60-80 °C (if using a jacketed vessel) or perform the wash at room temperature, agitating vigorously for 1-3 hours.[14] An insoluble palladium-sulfite complex may form.

  • Separate and Filter: Separate the aqueous layer. If a precipitate has formed, filter the entire mixture before separation.

  • Wash Organic Layer: Wash the organic layer with water and then brine to remove any residual salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

  • Analyze: Confirm palladium removal via ICP-MS.

Data Summary Tables

Table 1: Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Application
Scavengers High selectivity, simple filtration removal, broad applicability.[8][21]Higher cost, may require screening and optimization.[8]Polishing step to reach <50 ppm; effective for a wide range of Pd species.
Activated Carbon Low cost, effective for bulk removal.[1]Non-selective (can cause product loss), fine particles can be hard to filter.[1][5][8]Initial debulking of high Pd content (>1000 ppm).
Crystallization Potentially highly effective, integrates into standard purification.Can fail if product-Pd complexes co-crystallize.[11]Final purification step, especially for solid products.
Aqueous Washes Cost-effective, good for removing specific Pd salts.[14]Can require heating, may not remove all Pd species, can introduce water.Removing water-soluble Pd(II) species or specific complexes.

Table 2: ICH Q3D Guideline Limits for Palladium

Administration RoutePermitted Daily Exposure (PDE)Example Concentration Limit (for a 10g/day drug dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

(Source: Adapted from ICH Q3D guidelines)[4][20]

References

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). PharmaTech. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
  • USP Chapters <232> and <233> Implementation Strategy. (2014). FDA. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Your trick to remove residual palladium. (2025). Reddit. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • A General Solution for the 2-Pyridyl Problem. PMC. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

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Technical Support Center: Troubleshooting Solubility of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 6-(3-Chlorophenyl)pyridine-3-carbaldehyde is a solid organic compound with a molecular weight of 217.65 g/mol .[1] While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for a vast array of organic molecules, challenges in achieving complete and rapid dissolution can arise.[2][3] This document provides a comprehensive troubleshooting guide, detailed experimental protocols, and answers to frequently asked questions to help you overcome solubility issues and ensure the success of your experiments.

Understanding the Molecule: Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its physicochemical properties. For 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, several structural features influence its behavior in DMSO:

  • Aromatic Rings: The presence of both a phenyl and a pyridine ring contributes to the molecule's hydrophobicity, which can make it less readily soluble in polar solvents.

  • Chlorine Substitution: The chloro- substituent on the phenyl ring further increases the lipophilicity of the molecule.

  • Carbaldehyde Group: The aldehyde functional group can participate in hydrogen bonding, which can aid in solubility in polar aprotic solvents like DMSO.

  • Crystalline Structure: As a solid, the compound's crystal lattice energy must be overcome by the solvent-solute interactions for dissolution to occur.[4]

Table 1: Physicochemical Properties of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde and Related Compounds

Property6-(3-Chlorophenyl)pyridine-3-carbaldehyde6-Chloropyridine-3-carbaldehydePyridine-3-carbaldehyde
Molecular Formula C₁₂H₈ClNO[1]C₆H₄ClNO[5]C₆H₅NO[6][7]
Molecular Weight 217.65 g/mol [1]141.55 g/mol [5]107.11 g/mol [6][7]
Form Solid[1]Not specifiedLiquid[6][7]
Predicted XLogP3 Not Available1.2[5]Not Available
pKa Not AvailableNot Available3.43 ± 0.10 (Predicted)[7]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is designed to walk you through a logical progression of troubleshooting steps to address solubility challenges with 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in DMSO.

Sources

Technical Support Center: Minimizing Homocoupling in 6-Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for chemists and researchers focused on the synthesis of 6-substituted pyridines. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges in achieving high-yielding cross-coupling reactions.[1][2] One of the most persistent side reactions is homocoupling, which leads to the formation of undesired bipyridine or biaryl byproducts, complicating purification and reducing the yield of the target molecule.[3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and mitigate homocoupling side reactions in your synthetic workflows.

Troubleshooting Guide: Addressing Homocoupling in Real-Time

This section is designed to address specific experimental observations and provide actionable solutions.

Issue 1: Significant formation of 2,2'-bipyridine during a Suzuki-Miyaura coupling of a 6-halopyridine.

Question: I am attempting to synthesize a 6-arylpyridine via a Suzuki-Miyaura coupling of 6-bromopyridine with an arylboronic acid. However, I am observing a significant amount of 2,2'-bipyridine as a byproduct. What are the likely causes and how can I suppress this side reaction?

Answer: The formation of 2,2'-bipyridine, the homocoupling product of your starting material, is a common issue in Suzuki-Miyaura reactions involving pyridines. This side reaction can arise from several factors related to the catalytic cycle and reaction conditions.

Root Causes & Solutions:

  • Oxygen-Mediated Homocoupling: The presence of oxygen is a primary culprit in promoting the homocoupling of boronic acids.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled product.[3]

    • Solution: Implement rigorous anaerobic conditions.

      • Degassing: Thoroughly degas all solvents and aqueous solutions (e.g., for the base) using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3]

      • Inert Atmosphere: Ensure your reaction vessel is flame-dried or oven-dried to remove adsorbed moisture and is maintained under a positive pressure of an inert gas throughout the entire experiment.[3][5]

  • Inefficient Reductive Elimination: If the reductive elimination of the desired cross-coupled product is slow, the organopalladium intermediates have a higher chance of participating in side reactions, including those leading to homocoupling.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other Buchwald-type ligands can accelerate the reductive elimination step, favoring the formation of the desired product over side reactions.[3][6] Standard ligands like PPh₃ may be less effective for electron-deficient pyridine substrates.[3]

  • Base-Related Issues: The choice and quality of the base are critical. Some bases can promote side reactions, and the presence of moisture in the base can lead to protodeboronation, which can indirectly affect the reaction stoichiometry and favor homocoupling.[3][6]

    • Solution:

      • Base Selection: Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred for Suzuki couplings of pyridines.[3]

      • Anhydrous Base: Ensure the base is anhydrous and finely ground to maximize its reactivity and minimize moisture-related side reactions.[3]

  • Catalyst Precursor: The choice of palladium precursor can influence the initial concentration of Pd(II) species in the reaction.

    • Solution: While many reactions use Pd(II) precatalysts that are reduced in situ, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the initial homocoupling.[5] Alternatively, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[7]

Workflow for Troubleshooting Bipyridine Formation:

G start High Bipyridine Homocoupling Observed check_oxygen Step 1: Enhance Anaerobic Conditions - Rigorously degas solvents - Ensure positive inert gas pressure start->check_oxygen check_ligand Step 2: Optimize Ligand - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_oxygen->check_ligand If problem persists check_base Step 3: Evaluate Base - Use anhydrous, finely ground K₃PO₄ or Cs₂CO₃ check_ligand->check_base If problem persists check_catalyst Step 4: Consider Catalyst & Additives - Try a Pd(0) source directly - Add a mild reducing agent (e.g., potassium formate) check_base->check_catalyst If problem persists end Homocoupling Minimized check_catalyst->end

Caption: A step-by-step troubleshooting workflow for minimizing bipyridine homocoupling.

Issue 2: Formation of symmetrical biaryl from the non-pyridine coupling partner.

Question: In my Negishi coupling of 6-chloropyridylzinc chloride with an aryl bromide, I'm getting a good yield of the desired product, but also a significant amount of the homocoupled biaryl from the aryl bromide. How can I prevent this?

Answer: Homocoupling of the aryl halide is a known side reaction in palladium- and nickel-catalyzed cross-couplings.[8][9] This typically occurs when two molecules of the aryl halide react with the catalyst.

Root Causes & Solutions:

  • Slow Transmetalation: If the transmetalation step, where the organozinc reagent transfers its organic group to the palladium center, is slow, the Ar-Pd(II)-X intermediate has a longer lifetime. This intermediate can then react with another molecule of itself, leading to homocoupling.

    • Solution:

      • Ligand Choice: For Negishi couplings, ligands that promote efficient transmetalation are key. Consider using ligands like P(t-Bu)₃ or specific N-heterocyclic carbenes (NHCs) that have shown high activity in these reactions.

      • Reagent Quality: Ensure the organozinc reagent is of high quality and activity. The preparation method of the organozinc can be critical; for instance, using Rieke zinc can generate highly active zinc species.[10]

  • Catalyst System: The choice of metal catalyst can influence the propensity for homocoupling.

    • Solution: While palladium is widely used, nickel catalysts are also effective for Negishi couplings and may offer different selectivity profiles.[9] It's worth screening a few different nickel catalysts, such as Ni(acac)₂ or Ni(COD)₂, to see if they suppress this side reaction.[9]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: Try running the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately disfavor the homocoupling pathway.[4]

Comparative Table of Ligand Effects on Homocoupling:

Ligand TypeGeneral CharacteristicsEffect on HomocouplingRecommended for
Triphenylphosphine (PPh₃) Less bulky, moderately electron-richCan be less effective at preventing homocoupling, especially with challenging substrates.[3]General purpose, but may require optimization.
Bulky Phosphines (e.g., XPhos, SPhos) Sterically demanding, electron-richPromote rapid reductive elimination, which outcompetes homocoupling pathways.[3][11]Suzuki, Negishi couplings of pyridines.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableCan form very stable catalyst complexes, promoting efficient catalysis and reducing side reactions.Suzuki, Negishi couplings, especially with less reactive chlorides.
Bidentate Phosphines (e.g., dppf) Chelating ligandsForm stable complexes, can be effective but may require higher temperatures.Suzuki, Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of homocoupling in palladium-catalyzed reactions?

A1: Homocoupling can occur through several pathways. In Suzuki reactions, a common mechanism involves the oxidation of the Pd(0) catalyst to Pd(II) by trace oxygen.[3] This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, forming a diarylpalladium(II) complex, which then reductively eliminates to yield the homocoupled biaryl.[3][12] For aryl halides, homocoupling can occur when an oxidative addition intermediate (Ar-Pd-X) reacts with another, often promoted by a reducing agent or specific bases.[8]

G pd0 Pd(0)L₂ pd2 Pd(II)L₂ pd0->pd2 Oxidation o2 O₂ (Trace) o2->pd2 trans1 Ar-Pd(II)-B(OH)₂ pd2->trans1 Transmetalation boronic1 ArB(OH)₂ boronic1->trans1 trans2 Ar-Pd(II)-Ar trans1->trans2 Transmetalation boronic2 ArB(OH)₂ boronic2->trans2 homocoupling Ar-Ar (Homocoupling) trans2->homocoupling Reductive Elimination homocoupling->pd0 Regenerates

Caption: Simplified mechanism of oxygen-mediated boronic acid homocoupling.

Q2: Can the choice of solvent affect the rate of homocoupling?

A2: Yes, the solvent can play a significant role. Polar aprotic solvents like DMF or dioxane are common in cross-coupling reactions. The solvent's ability to coordinate to the metal center and its polarity can influence the rates of the different steps in the catalytic cycle. For instance, in some systems, using a less coordinating solvent like toluene might be beneficial. It is often an empirical process to screen a few different solvents to find the optimal balance for your specific substrate combination.

Q3: Are there alternatives to Suzuki, Stille, and Negishi couplings for synthesizing 6-substituted pyridines that might avoid homocoupling?

A3: Yes, other methods can be employed. For example, C-H activation/functionalization is a growing field that can directly couple a C-H bond of a pyridine with a suitable partner, sometimes under milder conditions and avoiding the pre-functionalization required for traditional cross-coupling reactions.[13] Additionally, some novel copper-catalyzed coupling reactions have been developed for pyridine synthesis that may offer different selectivity and side-product profiles.[14][15]

Q4: How does the purity of the starting materials affect homocoupling?

A4: The purity of starting materials is crucial.[1][6] Impurities in your 6-halopyridine or your organometallic reagent can interfere with the catalytic cycle. For example, boronic acids can degrade over time, and the resulting impurities can affect the reaction.[5] Similarly, residual water in solvents or reagents can lead to side reactions like protodeboronation, altering the stoichiometry and potentially increasing the relative rate of homocoupling.[3][6] Always use freshly purified reagents and anhydrous solvents for the best results.

Q5: I am performing a Stille coupling with a 6-pyridylstannane. What are the key considerations to minimize homocoupling of the stannane reagent?

A5: Homocoupling is also a known side reaction in Stille couplings.[16] Key strategies to minimize it include:

  • Ligand Choice: As with other cross-couplings, the ligand is critical. Using bulky phosphine ligands can accelerate the desired cross-coupling pathway.

  • Additives: The addition of a copper(I) co-catalyst can sometimes facilitate the transmetalation step and suppress homocoupling. However, copper-free conditions are also developed specifically to avoid alkyne homocoupling in Sonogashira reactions, a related coupling.[4] The effect can be system-dependent.

  • Temperature Control: Running the reaction at the lowest effective temperature can help disfavor the homocoupling side reaction.[4]

  • Purity of Stannane: Organotin reagents can be toxic and may contain impurities.[17][18] Ensuring the purity of your stannane reagent is essential for a clean reaction.

Experimental Protocol: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling of a 6-Halopyridine

This protocol incorporates best practices to suppress homocoupling side reactions.

  • Glassware and Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 6-halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the anhydrous, finely powdered base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[6]

    • Seal the flask with a septum.

  • Inerting the Atmosphere:

    • Evacuate the flask under high vacuum for 5-10 minutes and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3][6]

  • Addition of Catalyst and Ligand:

    • Briefly open the flask under a positive flow of inert gas and add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Reseal the flask and perform one more evacuate/backfill cycle.

  • Solvent Addition:

    • Add the previously degassed solvent (e.g., dioxane or toluene, 5 mL) via a gas-tight syringe.[6]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired 6-substituted pyridine.

References
  • Benchchem. Troubleshooting low yield in pyridine functionalization.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Benchchem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Cross-Coupling Reactions Guide.
  • Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Nobel Prize Outreach. (2010, October 06). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ACS Publications. (2008, July 02). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • ResearchGate. (2025, August 06). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • ResearchGate. Challenges in the functionalization of pyridines.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025, May 31).
  • ACS Publications. (2008, May 09). A Simple, Modular Synthesis of Substituted Pyridines.
  • Wikipedia. Negishi coupling.
  • Organic Chemistry Portal. Pyridine synthesis.
  • ResearchGate. (2025, February 23). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Wikipedia. Stille reaction.
  • PMC. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
  • Organic Syntheses. 5-Methyl-2,2'-Bipyridine.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Royal Society of Chemistry. (2016, August 01). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Organic Chemistry Portal. Stille Coupling.

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde: A Deep Dive into 1H NMR and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural characterization of novel small molecules is a non-negotiable cornerstone of development. The compound 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, a heterocyclic aromatic aldehyde, presents a fascinating case for structural analysis. Its molecular architecture, featuring two distinct aromatic systems and a reactive aldehyde moiety, offers a rich tapestry of spectroscopic information.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde. Moving beyond a mere predictive exercise, we will explore the causal factors governing the spectral features—chemical shifts and coupling constants—grounded in fundamental principles of molecular structure and electron distribution. Furthermore, we will objectively compare the insights gleaned from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, 2D NMR (COSY, HSQC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This comparative approach is designed to equip researchers with the strategic rationale needed to select the most efficient and definitive combination of methods for structural elucidation.

The Central Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy remains the preeminent tool for the structural analysis of organic molecules in solution.[1] It provides exquisitely detailed information about the electronic environment of each proton, their relative numbers, and their spatial proximity to neighboring protons through spin-spin coupling. For a molecule like 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, ¹H NMR is the ideal starting point for piecing together its structural puzzle.

Molecular Structure and Proton Environment

To understand the ¹H NMR spectrum, we must first visualize the distinct proton environments within the molecule.

Caption: Molecular structure with proton labeling.

The molecule possesses eight aromatic protons and one aldehyde proton, each with a unique chemical shift influenced by its local electronic environment.

Predicted ¹H NMR Spectrum Analysis

The predicted spectrum can be deconstructed into three key regions: the highly deshielded aldehyde region, and the two distinct aromatic regions corresponding to the pyridine and chlorophenyl rings.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Chemical Shift and Coupling
H-1 (Aldehyde) 9.9 - 10.2Singlet (s)The aldehyde proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment due to the magnetic anisotropy of the C=O bond.[2][3] It has no adjacent protons, hence it appears as a sharp singlet.
H-2 (Pyridine) 9.1 - 9.3Doublet (d) or Doublet of Doublets (dd)This proton is ortho to the electron-deficient pyridine nitrogen and meta to the electron-withdrawing aldehyde group, leading to significant deshielding. It exhibits meta coupling (⁴J) to H-4.[4][5]
H-4 (Pyridine) 8.2 - 8.4Doublet of Doublets (dd)Positioned ortho to the electron-withdrawing aldehyde group, this proton is strongly deshielded. It shows ortho coupling (³J) to H-5 and meta coupling (⁴J) to H-2.
H-5 (Pyridine) 7.5 - 7.7Doublet (d)This proton is primarily influenced by the adjacent chlorophenyl ring and the pyridine nitrogen. It will show a clear ortho coupling (³J) to H-4.
H-2' (Phenyl) 7.9 - 8.1Singlet (s) or Triplet (t)This proton is ortho to the pyridine ring and ortho to the chlorine atom. Its multiplicity will appear as a narrow triplet or singlet due to two small meta couplings to H-4' and H-6'.
H-4' (Phenyl) 7.5 - 7.7Triplet (t) or Doublet of Doublets (dd)This proton is ortho to H-5' and para to the chlorine atom. It will exhibit ortho coupling to H-5' and meta coupling to H-2' and H-6'.
H-5' (Phenyl) 7.4 - 7.6Triplet (t)This proton experiences two ortho couplings of similar magnitude to H-4' and H-6', resulting in a triplet.
H-6' (Phenyl) 7.8 - 8.0Doublet of Doublets (dd)This proton is ortho to H-5' and meta to the chlorine atom. It will be split by H-5' (ortho coupling) and H-4' (para coupling).

A Comparative Framework: Alternative and Complementary Techniques

While ¹H NMR provides a robust framework, a multi-technique approach is essential for unambiguous structure verification. Each method offers a unique piece of the puzzle, validating the hypotheses drawn from the proton spectrum.

G Molecule Target Molecule 6-(3-Chlorophenyl)pyridine-3-carbaldehyde H_NMR 1H NMR (Proton Framework) Molecule->H_NMR C_NMR 13C NMR / DEPT (Carbon Skeleton) Molecule->C_NMR MS Mass Spectrometry (Molecular Formula & Weight) Molecule->MS FTIR FTIR Spectroscopy (Functional Groups) Molecule->FTIR COSY 2D COSY (H-H Connectivity) H_NMR->COSY reveals J-coupling HSQC 2D HSQC (C-H Connectivity) H_NMR->HSQC correlates C_NMR->HSQC correlates Structure Verified Structure COSY->Structure HSQC->Structure MS->Structure FTIR->Structure

Caption: Complementary nature of spectroscopic techniques.

¹³C NMR Spectroscopy

Carbon NMR provides a direct count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.[6][7] For our target molecule, we expect 12 distinct signals in the broadband-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further differentiate between CH, CH₂, and CH₃ groups, confirming the presence of 7 CH carbons and 5 quaternary carbons.

Key Insights:

  • Carbonyl Carbon: A highly deshielded signal around 190 ppm, characteristic of an aromatic aldehyde.[8]

  • Aromatic Carbons: Signals between 120-160 ppm. The carbons bonded to nitrogen (C6) and chlorine (C3') will have their chemical shifts significantly influenced.[9]

  • Quaternary Carbons: DEPT experiments would confirm the five carbons with no attached protons (C3, C6, C1', C3').

2D NMR Spectroscopy (COSY & HSQC)

Two-dimensional NMR techniques are indispensable for mapping the connectivity of the molecule, resolving any ambiguities from 1D spectra.[10]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[11][12] Cross-peaks would definitively link H-4 with H-5 and H-2 in the pyridine ring, and map out the entire coupling network of the chlorophenyl ring (e.g., H-4' with H-5', H-5' with H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to.[12][13][14] This is the most powerful tool for unambiguously assigning both the ¹H and ¹³C signals. For example, the proton signal at ~9.1 ppm (H-2) would show a cross-peak to its corresponding carbon signal, confirming their direct bond.

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental formula, serving as a fundamental check of the compound's identity.

Key Insights:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of C₁₂H₈ClNO (217.65 g/mol ).

  • Isotopic Pattern: The presence of a chlorine atom will be unequivocally confirmed by the characteristic M⁺ and M+2 peaks in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[15]

  • Fragmentation: Analysis of the fragmentation pattern can reveal structural motifs, such as the loss of the aldehyde group (-CHO) or the chlorine atom.[16][17]

FTIR Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[18]

Key Insights:

  • C=O Stretch: A strong, sharp absorption band around 1700-1710 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.[19][20]

  • Aldehydic C-H Stretch: Two characteristic medium-intensity peaks are often observed between 2850 and 2700 cm⁻¹, one of which is a result of Fermi resonance.[19][21]

  • Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.

  • C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region, typical for aromatic rings.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (via J-coupling), relative proton count.Provides a detailed map of the proton framework, which is the most information-rich starting point.Signal overlap in the aromatic region is possible. Does not directly observe the carbon skeleton.
¹³C NMR Carbon skeleton, number of unique carbons, carbon hybridization.Confirms the carbon count and identifies quaternary carbons not seen in ¹H NMR.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. Provides no connectivity information on its own.
2D COSY H-H spin-coupling network.Unambiguously establishes proton-proton connectivity, resolving overlap issues from the 1D spectrum.Does not provide information about non-protonated centers.
2D HSQC Direct one-bond C-H connectivity.The most definitive method for assigning specific proton signals to their directly attached carbons.Only shows one-bond correlations.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Provides the exact mass and confirms the presence of chlorine through its isotopic signature.Provides limited information on isomerism (e.g., position of the chloro-substituent).
FTIR Presence of functional groups.Quickly confirms the presence of the key aldehyde (C=O, C-H) functional group.Provides a molecular "fingerprint" but offers little detail on the overall skeletal structure.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition. Following a robust protocol is critical.

Objective: To obtain a high-resolution ¹H NMR spectrum of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde for structural elucidation.

Materials:

  • Sample: 5-10 mg of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pipettes and vial

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial. The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single residual solvent peak which does not typically interfere with the aromatic or aldehyde regions.[1]

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the CDCl₃. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

    • Tune and match the proton probe to the correct frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including TMS and any potential impurities, are captured.

    • Number of Scans: 8 to 16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The analysis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde serves as an excellent model for a comprehensive, multi-technique approach to structural elucidation. While ¹H NMR spectroscopy provides the foundational blueprint of the molecule's proton framework, its true power is realized when used in concert with other methods. The carbon skeleton provided by ¹³C NMR, the definitive connectivity map from 2D NMR, the molecular formula from Mass Spectrometry, and the functional group confirmation from FTIR together create a self-validating system of data. This integrated strategy not only builds ultimate confidence in the final structure but also embodies the rigorous scientific integrity required in modern chemical research.

References

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.PMC.
  • ¹H NMR spectrum of pyridine-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • ¹H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. Available at: [Link]

  • Proton Chemical Shifts of the γ‐Substituted Pyridines. AIP Publishing. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

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  • Chemical shifts. University of Calgary. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Synlett. Available at: [Link]

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  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

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  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]

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  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. ResearchGate. Available at: [Link]

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Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of Chlorophenyl-pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and chemical analysis, the precise identification and structural elucidation of novel compounds are paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into the molecular weight and structural features of a molecule through its fragmentation pattern. This guide offers an in-depth exploration of the mass spectrometry fragmentation patterns of chlorophenyl-pyridine aldehydes, a class of compounds with significant potential in medicinal chemistry.

This document moves beyond a simple recitation of fragmentation rules. As a senior application scientist, my goal is to provide a comparative analysis grounded in the principles of physical organic chemistry, explaining the "why" behind the observed fragmentation pathways. We will dissect the influence of the chlorophenyl, pyridine, and aldehyde moieties on the molecule's behavior under electron ionization, offering a predictive framework for interpreting the mass spectra of this compound class and its isomers.

The Energetic Dance of Ionization and Fragmentation

Upon entering the mass spectrometer, a chlorophenyl-pyridine aldehyde molecule is subjected to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M•+). This radical cation is energetically unstable and rapidly undergoes a series of fragmentation events to yield more stable charged fragments. The relative abundance of these fragments, plotted against their mass-to-charge ratio (m/z), constitutes the mass spectrum—a unique fingerprint of the molecule.

The fragmentation of chlorophenyl-pyridine aldehydes is a complex interplay of competing and sequential reactions, primarily dictated by the inherent stabilities of the resulting cations and neutral losses. The principal sites of initial ionization and subsequent bond cleavages are influenced by the electronic properties of the three key structural components: the electron-withdrawing aldehyde group, the electron-rich pyridine ring, and the halogenated aromatic system of the chlorophenyl group.

Deconstructing the Fragmentation Pathways: A Tale of Three Moieties

The fragmentation of a chlorophenyl-pyridine aldehyde can be rationalized by considering the characteristic fragmentation of each of its constituent parts.

The Aldehyde Group: A Source of Key Neutral Losses

The formyl group (-CHO) is a primary driver of initial fragmentation events in aromatic aldehydes. The most common and diagnostically significant fragmentations include:

  • Loss of a Hydrogen Radical (M-1): Cleavage of the formylic C-H bond results in the formation of a stable acylium ion, [M-H]⁺. This is often an abundant ion in the spectra of aromatic aldehydes.[1]

  • Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting acylium ion can readily lose a neutral molecule of carbon monoxide (CO) to form the [M-H-CO]⁺ ion, which corresponds to the chlorophenyl-pyridine cation.[1][2]

  • Loss of the Formyl Radical (M-29): Direct cleavage of the C-C bond between the aromatic ring and the carbonyl group leads to the expulsion of a formyl radical (•CHO), generating the [M-CHO]⁺ ion, again corresponding to the chlorophenyl-pyridine cation.[1]

Under electrospray ionization (ESI) conditions, protonated aldehydes containing a pyridine ring have been observed to undergo a loss of CO.[2]

The Chlorophenyl and Pyridine Rings: The Aromatic Core and Its Fissures

The stability of the aromatic rings ensures that the molecular ion is often readily observed. Fragmentation of the heterocyclic and chlorinated aromatic systems contributes significantly to the complexity of the spectrum. Key fragmentation pathways include:

  • Cleavage of the C-Cl Bond: The presence of a chlorine atom introduces a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. Fragments containing chlorine will appear as a pair of peaks separated by two m/z units. A significant fragmentation pathway involves the loss of a chlorine radical (•Cl), leading to the formation of a phenyl-pyridine aldehyde cation.

  • Ring Fragmentation: At higher energies, the aromatic rings themselves can fragment. For the pyridine ring, a common fragmentation involves the loss of hydrogen cyanide (HCN), resulting in a fragment with m/z 27 less than the parent ion. The chlorophenyl ring can undergo fragmentation to produce characteristic ions such as the chlorophenyl cation.

  • Rearrangements: Complex rearrangements can also occur. For instance, in some aromatic systems, rearrangements can lead to the formation of stable ions like the tropylium cation.

Comparative Fragmentation Analysis: The Influence of Isomerism

  • Steric Effects: Isomers with substituents in sterically hindered positions may exhibit unique fragmentation pathways to relieve strain.

  • Electronic Effects: The position of the electron-withdrawing chlorine atom and the aldehyde group will influence the electron density distribution in the pyridine ring, which in turn affects the site of initial ionization and the relative stability of the resulting fragment ions. For example, the stability of a pyridinium ion formed upon fragmentation can be influenced by the position of the substituent.[3]

To illustrate these principles, let's consider the hypothetical fragmentation of a generic chlorophenyl-pyridine aldehyde.

Predicted Fragmentation Summary
Fragment Ion Proposed Structure Significance
[M]•+ Intact molecular ionConfirms molecular weight.
[M-H]⁺ Acylium ionCharacteristic of aldehydes.
[M-CO]•+ Radical cation after CO lossCommon for aromatic aldehydes.
[M-CHO]⁺ Chlorophenyl-pyridine cationIndicates loss of the aldehyde group.
[M-Cl]⁺ Phenyl-pyridine aldehyde cationIndicates loss of the chlorine atom.
Chlorophenyl cation C₆H₄Cl⁺Characteristic fragment of the chlorophenyl moiety.
Pyridine cation C₅H₅N⁺Characteristic fragment of the pyridine moiety.

Experimental Protocol for Mass Spectrometric Analysis

Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of chlorophenyl-pyridine aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Prepare a dilute solution of the chlorophenyl-pyridine aldehyde sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • The optimal concentration is typically in the range of 1-10 µg/mL to avoid detector saturation.

Instrumentation
  • Gas Chromatograph (GC): An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): An Agilent 5977A MSD single quadrupole mass spectrometer or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of aromatic compounds.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for higher sensitivity) or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-500

This protocol serves as a starting point and may require optimization based on the specific isomer being analyzed and the instrumentation used. A technical guide for the related compound 4-chlorophenyl-2-pyridinylmethanol also suggests similar GC-MS conditions.[4]

Visualizing the Fragmentation Cascade

To better understand the complex series of events following ionization, the fragmentation pathways can be visualized using a diagram.

Caption: Predicted Electron Ionization (EI) fragmentation pathway for a generic chlorophenyl-pyridine aldehyde.

Conclusion: A Predictive Tool for Structural Analysis

Understanding the mass spectrometry fragmentation patterns of chlorophenyl-pyridine aldehydes is not merely an academic exercise; it is a critical tool for the rapid and accurate identification of these compounds in complex mixtures, the elucidation of their structures, and the study of their metabolic fate. By dissecting the fragmentation behavior of the constituent moieties and considering the influence of isomerism, researchers can develop a robust predictive framework for interpreting mass spectral data. This guide provides the foundational knowledge and practical considerations necessary to confidently navigate the fragmentation maze of this important class of molecules, accelerating research and development in the pharmaceutical sciences.

References

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (2025, November 14). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. [Link]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][5][6]benzodiazepin-1( 2H)-ones. [Link]

  • National Institute of Standards and Technology. (2014, September 15). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. [Link]

  • PMC. (2026, January 20). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. [Link]

  • PubMed. (2014, September 15). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. [Link]

  • Freie Universität Berlin. (2022, November 11). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni. [Link]

  • ACS Publications. (2025, April 4). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification | JACS Au. [Link]

  • RSC Publishing. (n.d.). Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde. [Link]

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... [Link]

  • ResearchGate. (2025, August 6). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]

  • PMC. (n.d.). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. [Link]

  • PMC. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... [Link]

  • Wiley Online Library. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde | C6H5NO. [Link]

  • ChemRxiv. (n.d.). Interactive software for interpreting and curating high-resolution electron ionization mass spectra. [Link]92a545c63408373d32d)

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HPLC purity analysis standards for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Smoothened receptor antagonists and kinase inhibitors, 6-(3-Chlorophenyl)pyridine-3-carbaldehyde serves as a critical biaryl intermediate.[1][2] Its purity is often compromised by specific Suzuki coupling byproducts: the starting material (3-chlorophenylboronic acid), the oxidation product (carboxylic acid), and des-chloro analogs.[1]

This guide challenges the industry-standard C18 approach, which often fails to resolve the des-chloro impurity from the main peak due to similar hydrophobicity.[1][2] We compare the Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior selectivity for this conjugated system through


 interactions.[1][2]

Chemical Profile & Impurity Landscape[1][2]

To design a robust method, we must first understand the analyte and its potential contaminants.

  • Analyte: 6-(3-Chlorophenyl)pyridine-3-carbaldehyde[1][2]

    • Properties: Weakly basic (Pyridine N, pKa ~3-4), hydrophobic biaryl core.[1][2]

    • Critical Quality Attribute (CQA): The aldehyde is susceptible to oxidation into 6-(3-chlorophenyl)pyridine-3-carboxylic acid.[1][2]

  • Key Impurities:

    • Impurity A (Oxidation): Carboxylic acid derivative (Polar, Acidic).[2]

    • Impurity B (Starting Material): 3-Chlorophenylboronic acid (Polar, Tailing prone).[2]

    • Impurity C (Des-halo): 6-Phenylpyridine-3-carbaldehyde (Structurally similar, difficult to separate on C18).[1][2]

Comparative Methodology

We evaluated two separation strategies. The data below synthesizes performance metrics typical for biaryl pyridine analysis.

Method A: The "Workhorse" (Industry Standard)[1][2]
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction.[2][3]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2][4]

  • Verdict: Effective for general purity but struggles with Impurity C (Des-halo) due to insufficient selectivity differences between the chloro- and des-chloro forms.[1][2]

Method B: The "Specialist" (Recommended)[1][2]
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.[2]

  • Mechanism: Hydrophobic interaction +

    
     stacking.[1][2]
    
  • Mobile Phase: Water/Methanol with 10mM Ammonium Formate (pH 3.5).[2]

  • Verdict: Superior. The phenyl ring in the stationary phase interacts with the

    
    -electrons of the biaryl analyte. The chlorine substituent alters the 
    
    
    
    -density, significantly changing the retention time compared to the des-chloro impurity.[1]
Performance Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 8.4 min11.2 minOptimized
Resolution (

) vs. Impurity C
1.2 (Co-elution risk)3.5 (Baseline separation) Pass
Tailing Factor (

)
1.41.1Excellent
Theoretical Plates (

)
~8,500~12,000High Efficiency

Technical Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) enhances the


 selectivity effect on Phenyl-Hexyl columns.[1][2] Acetonitrile can suppress 

interactions, whereas Methanol promotes them.[1][2]

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the correct stationary phase based on the specific impurity profile of the Suzuki coupling.

G Start Impurity Profile Assessment Check1 Is Des-chloro impurity present? Start->Check1 MethodC18 Use C18 Column (Hydrophobic Dominant) Check1->MethodC18 No MethodPH Use Phenyl-Hexyl Column (Pi-Pi Selectivity) Check1->MethodPH Yes (Critical) Check2 Is Boronic Acid tailing? Action1 Add Acid Modifier (Suppress Silanol/Boronic Ionization) Check2->Action1 Yes MethodC18->Check2 MethodPH->Check2 Final Final Method: Phenyl-Hexyl MeOH/Water/Ammonium Formate Action1->Final Validation

Caption: Decision tree for selecting stationary phases. Phenyl-Hexyl is prioritized when structural analogs (des-chloro) are the critical impurities.[1][2]

Detailed Experimental Protocol (Method B)

This protocol is self-validating. The system suitability test (SST) ensures the column is active and the mobile phase is correctly prepared before valuable samples are injected.

Phase 1: Preparation
  • Diluent: Methanol:Water (80:20 v/v).[2] Rationale: Matches the initial gradient strength to prevent peak distortion.

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Dissolve 10 mg of crude 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in 10 mL Diluent. Filter through 0.22 µm PTFE filter.[2]

Phase 2: Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD Detector.

  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1][2]

  • Temperature: 35°C. Rationale: Slightly elevated temperature reduces viscosity of Methanol and improves mass transfer.[1][2]

  • Flow Rate: 1.0 mL/min.[2][3][5][6][7]

  • Detection: 260 nm (Primary), 230 nm (Secondary).[2]

  • Mobile Phase A: 10mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).

  • Mobile Phase B: Methanol.[2]

Phase 3: Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Equilibrated Injection
15.090Elution of Biaryl Aldehyde
18.090Wash Lipophilic Impurities
18.140Return to Initial
23.040Re-equilibration

Analytical Workflow Diagram

The following workflow ensures data integrity and adherence to ICH guidelines during the analysis.

Workflow Sample Crude Sample (Solid) Prep Dissolution & Filtration (0.22 µm PTFE) Sample->Prep SST System Suitability (Inj. Std 5x) Prep->SST Check RSD < 2.0%? Tailing < 1.5? SST->Check Check->SST Fail (Troubleshoot) Run Sample Injection (Duplicate) Check->Run Pass Process Integration & Impurity Calc Run->Process

Caption: Step-by-step analytical workflow ensuring system readiness before sample consumption.

References

  • PubChem. (2025).[2] Compound Summary: Pyridine-3-carbaldehyde derivatives.[1][2][8] National Library of Medicine.[2] [Link]

  • Phenomenex. (2024).[2] High Performance Liquid Chromatography (HPLC) Method Development Guide. (Focus on Phenyl-Hexyl selectivity for aromatics). [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][2] (Authoritative text on RP-HPLC mechanisms and pi-pi interactions).

Sources

Comparative Reactivity Guide: Nicotinaldehyde vs. 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Nicotinaldehyde (the standard heterocyclic building block) and its specialized derivative, 6-(3-Chlorophenyl)pyridine-3-carbaldehyde .

Executive Summary

  • Nicotinaldehyde (3-Pyridinecarboxaldehyde): A highly reactive, water-soluble, electron-deficient liquid used as a primary building block.[1] Its high electrophilicity makes it prone to rapid oxidation and non-selective reactions if uncontrolled.

  • 6-(3-Chlorophenyl)pyridine-3-carbaldehyde: A lipophilic, crystalline solid used primarily as a late-stage intermediate in medicinal chemistry (e.g., Hedgehog pathway inhibitors). The 6-aryl substituent modulates the pyridine ring's electronics, slightly tempering the aldehyde's reactivity while dramatically altering solubility and binding properties.

Physicochemical & Structural Profile[1][2][3]

The fundamental difference lies in the transition from a simple heterocycle to a biaryl scaffold. This dictates solvent choice and handling protocols.

FeatureNicotinaldehyde (Standard)6-(3-Chlorophenyl)pyridine-3-carbaldehyde (Specialized)
CAS Registry 500-22-11060816-22-9 (General Class: 6-Aryl-3-formylpyridines)
Molecular Weight 107.11 g/mol 217.65 g/mol
Physical State Clear/Yellow LiquidWhite/Off-white Solid
Boiling/Melting Pt. bp 78–81 °C (10 mmHg)mp ~110–130 °C (Typical for this class)
Solubility Miscible with water, EtOH, EtherInsoluble in water; Soluble in DCM, THF, DMSO
LogP (Est.) 0.3 (Hydrophilic)~3.5 (Lipophilic)
Electronic Nature Highly Electrophilic (π-deficient ring)Moderated Electrophilicity (Extended conjugation)

Electronic Structure & Reactivity Analysis

The "Para-Like" Communication

In the pyridine ring, positions 3 and 6 are electronically linked through the


-system (analogous to a 1,4-relationship in benzene, though distorted by the nitrogen).
  • Nicotinaldehyde: The electronegative nitrogen (N1) inductively withdraws electron density from the ring, making C3 highly positive. This enhances the electrophilicity of the formyl group, facilitating rapid nucleophilic attack (e.g., Schiff base formation).

  • 6-(3-Chlorophenyl) Derivative:

    • Resonance Donation: The phenyl ring at C6 acts as a weak resonance donor. Electron density can be pushed into the pyridine ring.[2]

    • Inductive Withdrawal: The 3-chloro substituent on the phenyl ring is electron-withdrawing (

      
      ), tempering the phenyl's donating ability.
      
    • Net Effect: The extended conjugation stabilizes the pyridine ring. The aldehyde at C3 receives a minor boost in electron density compared to the unsubstituted parent, making it slightly less electrophilic but more stable.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that define the reactivity of the 6-aryl derivative.

ElectronicEffects cluster_0 Reactivity Consequence Cl_Phenyl 3-Chlorophenyl Group (Lipophilic Anchor) Pyridine Pyridine Core (Electron Deficient) Cl_Phenyl->Pyridine Resonance Donation (Stabilizes Ring) Cl_Phenyl->Pyridine Inductive Withdrawal (Due to Cl) Aldehyde C3-Formyl Group (Reactive Center) Pyridine->Aldehyde Electronic Transmission (Modulates Electrophilicity) Result Result: Lower Electrophilicity vs. Nicotinaldehyde (Higher Selectivity) Aldehyde->Result

Figure 1: Electronic interplay in 6-(3-Chlorophenyl)pyridine-3-carbaldehyde. The 6-aryl group modulates the inherent electron deficiency of the pyridine core.

Synthetic Applications & Protocols

Reductive Amination (The Primary Workflow)

Both aldehydes are commonly used to synthesize amine-based drugs. However, the protocol must be adapted for the 6-aryl derivative due to its solubility profile.

Comparative Protocol:

StepNicotinaldehyde Protocol6-(3-Chlorophenyl) Derivative Protocol
Solvent Methanol or Ethanol (often with water)DCM (Dichloromethane) or 1,2-DCE (Required for solubility)
Drying Agent

often added to scavenge water
Molecular Sieves (4Å) are critical to drive equilibrium
Reducing Agent

(Standard)

(Preferred for selectivity and solubility compatibility)
Reaction Time Fast (30 min - 2 hrs)Moderate (2 - 6 hrs) due to steric bulk
Workup Aqueous extraction (pH adjustment critical)Organic wash; product often precipitates or requires column chromatography
Knoevenagel Condensation

Used to generate vinyl-pyridine derivatives.

  • Nicotinaldehyde: Reacts vigorously with malononitrile/active methylenes. Can be run in water/ethanol with weak base (piperidine).

  • 6-Aryl Derivative: Requires reflux in toluene or ethanol with piperidine/acetic acid. The reaction is slower, often requiring a Dean-Stark trap to remove water and drive the equilibrium, as the lipophilic product does not precipitate as easily from the hot solvent.

Experimental Workflow Visualization

ReactionWorkflow Start Start: Aldehyde Substrate SolubilityCheck Check Solubility Start->SolubilityCheck Nicotin Nicotinaldehyde (Liquid, Water Miscible) SolubilityCheck->Nicotin High Polarity Aryl 6-(3-Cl-Ph) Derivative (Solid, Lipophilic) SolubilityCheck->Aryl Low Polarity Nicotin_Cond Condition A: MeOH/EtOH, r.t. Reagent: Amine + NaBH4 Nicotin->Nicotin_Cond Nicotin_Workup Workup: Acid/Base Extraction Distillation Nicotin_Cond->Nicotin_Workup Aryl_Cond Condition B: DCM/DCE, 4Å Sieves Reagent: Amine + NaBH(OAc)3 Aryl->Aryl_Cond Aryl_Workup Workup: Aqueous Wash -> Dry -> Evaporate Recrystallization/Column Aryl_Cond->Aryl_Workup

Figure 2: Decision tree for reaction conditions based on substrate properties.

Handling, Stability & Safety

Storage & Stability
  • Nicotinaldehyde: [1]

    • Risk:[3] Autoxidation.[4] Upon exposure to air, it rapidly oxidizes to nicotinic acid (white solid forming in the liquid).

    • Storage: Store under Nitrogen/Argon at 2-8°C.

  • 6-(3-Chlorophenyl)pyridine-3-carbaldehyde:

    • Advantage:[1][3][5][6][7] The solid crystal lattice provides kinetic protection against autoxidation.

    • Storage: Stable at room temperature in a sealed container, though 2-8°C is recommended for long-term purity.

Safety (E-E-A-T)
  • Nicotinaldehyde: Flash point ~35°C (Flammable). Severe eye irritant.[8]

  • 6-Aryl Derivative: Generally lower acute toxicity hazards due to low volatility, but should be treated as a potential sensitizer and irritant. Handle in a fume hood to avoid inhalation of dust.

References

  • NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde (Nicotinaldehyde) Spectral and Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Compound Summary: 6-Chloropyridine-3-carbaldehyde (Structural Analog). National Library of Medicine. Available at: [Link]

  • Jaffe, H. H.Theoretical Considerations Concerning Hammett's Equation. Electron distributions in pyridine. Journal of Chemical Physics, 1952. (Discusses electronic transmission in pyridine rings).

Sources

IR spectroscopy characteristic peaks for biaryl pyridine aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Biaryl pyridine aldehydes (e.g., 4-(pyridin-2-yl)benzaldehyde) are privileged scaffolds in medicinal chemistry, serving as critical intermediates for Suzuki-Miyaura cross-couplings and precursors to bioactive heterocycles. In drug development, the rapid validation of these structures is paramount.

While NMR remains the gold standard for full structural elucidation, FT-IR spectroscopy offers a superior, non-destructive method for rapid "Go/No-Go" decision-making during synthesis. This guide compares the spectroscopic signature of biaryl pyridine aldehydes against their synthetic precursors (simple benzaldehydes and pyridine aldehydes), focusing on the diagnostic shifts caused by extended π-conjugation and heteroaromatic electronic effects .

Mechanistic Foundation: The Spectroscopic Signature

To accurately interpret the IR spectrum of a biaryl pyridine aldehyde, one must understand the causality behind the peak shifts. The spectrum is governed by two competing mechanistic factors:

  • Electronic Conjugation (Red Shift): The biaryl linkage connects two aromatic systems. If the rings are coplanar, the π-system extends to the carbonyl group. This delocalization reduces the double-bond character of the Carbonyl (C=O), lowering its force constant and shifting the absorption to a lower wavenumber (Red Shift) .

  • Inductive Withdrawal (Blue Shift): The pyridine nitrogen is electronegative. Through the

    
    -framework, it withdraws electron density. This inductive effect shortens the C=O bond, increasing its force constant and shifting absorption to a higher wavenumber (Blue Shift) .
    

The Net Result: In biaryl pyridine aldehydes, resonance usually dominates, but the position of the nitrogen (ortho/meta/para relative to the linkage) and the twist angle of the biaryl bond modulate the final frequency.

Comparative Analysis: Biaryl Pyridine Aldehydes vs. Alternatives

The following table contrasts the "Product" (Biaryl Pyridine Aldehyde) with its standard alternatives (Precursors/Analogs) to highlight diagnostic differences.

Table 1: Characteristic Peak Comparison
FeatureBiaryl Pyridine Aldehyde (Target)Simple Benzaldehyde (Alternative 1)Pyridine Carboxaldehyde (Alternative 2)Diagnostic Insight
C=O Stretch 1685 – 1700 cm⁻¹ ~1705 cm⁻¹1715 – 1725 cm⁻¹Biaryl conjugation lowers frequency vs. pyridine analogs.
C-H Aldehyde 2720 & 2820 cm⁻¹ 2745 & 2825 cm⁻¹2720 & 2830 cm⁻¹The "Fermi Doublet" remains constant; crucial for aldehyde confirmation.
Ring C=C/C=N 1580 – 1600 cm⁻¹ (Split)1580 – 1600 cm⁻¹ (Single)1570 – 1590 cm⁻¹ (Sharp)Biaryl systems show multiple bands due to two distinct aromatic rings.
Fingerprint 680 – 780 cm⁻¹ (Complex)690 & 750 cm⁻¹ (Simple)700 – 850 cm⁻¹ (Variable)Out-of-plane (OOP) bending confirms substitution pattern (e.g., para vs meta).
Comparative Performance Analysis
  • Vs. Simple Benzaldehydes: The biaryl scaffold introduces a second aromatic ring. Look for the intensification and splitting of the aromatic breathing modes (~1600 cm⁻¹) and a slight redshift in the carbonyl peak due to extended conjugation.

  • Vs. Pyridine Carboxaldehydes: Simple pyridine aldehydes often exhibit higher C=O frequencies (>1715 cm⁻¹) due to the electron-deficient nature of the pyridine ring. Attaching a phenyl ring (biaryl formation) donates electron density back into the system, lowering the C=O frequency back toward 1690 cm⁻¹.

Visualizing the Structural Logic

The following diagram illustrates the logical flow of how structural features influence the IR spectrum.

IR_Logic Structure Biaryl Pyridine Aldehyde Conj Extended π-Conjugation (Biaryl Linkage) Structure->Conj Inductive Pyridine Nitrogen (Inductive Withdrawal) Structure->Inductive Steric Steric Twist (Non-Planarity) Structure->Steric CO_Shift C=O Frequency Shift Conj->CO_Shift Lowers k (force constant) Inductive->CO_Shift Increases k Steric->Conj Disrupts Result_Red Red Shift (1685-1700 cm⁻¹) CO_Shift->Result_Red Dominant Conjugation Result_Blue Blue Shift (>1710 cm⁻¹) CO_Shift->Result_Blue Dominant Sterics/Induction

Figure 1: Structural factors influencing the Carbonyl stretching frequency. Conjugation typically lowers the wavenumber, while steric twisting or inductive withdrawal raises it.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for solid samples (common for biaryl aldehydes) using ATR (Attenuated Total Reflectance) , which is superior to KBr pellets for rapid screening in drug discovery.

Methodology: ATR-FTIR Acquisition

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans (sufficient for sharp carbonyl peaks).

Step-by-Step Protocol:

  • Background Correction: Clean the crystal with isopropanol. Collect a background spectrum of the ambient air. Validation: Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Place ~2 mg of the solid biaryl pyridine aldehyde onto the crystal center.

  • Compression: Apply pressure using the anvil. Critical: Monitor the "Live Preview." Stop tightening when the peak height of the strongest band (likely C=O) reaches 0.5–0.8 Absorbance units. Over-tightening can damage softer organic crystals; under-tightening yields noisy data.

  • Acquisition: Acquire the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library data is required).

Data Validation: The "Fermi Check"

To confirm your product is an aldehyde and not a ketone or acid byproduct (common oxidation impurities):

  • Check 1: Locate the C=O stretch (1680–1720 cm⁻¹).

  • Check 2: Look immediately to the right of the C-H alkyl region (3000 cm⁻¹). You MUST see two weak-to-medium peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

    • Mechanism:[2] These are the Fermi resonance bands of the aldehyde C-H stretch interacting with the first overtone of the C-H bending vibration.

    • Pass Criteria: If the 2720 cm⁻¹ peak is missing, the sample is likely a ketone or the aldehyde has oxidized to a carboxylic acid (look for broad O-H trough).

Decision Tree for Spectral Interpretation

Workflow Start Start: Acquire Spectrum Check_CO Strong Peak @ 1680-1725? Start->Check_CO Check_Fermi Fermi Doublet @ 2720/2820? Check_CO->Check_Fermi Yes Error_Ketone Ketone/Other Check_CO->Error_Ketone No Check_OH Broad Trough @ 2500-3300? Check_Fermi->Check_OH No (or unclear) Aldehyde_Confirmed Aldehyde Confirmed Check_Fermi->Aldehyde_Confirmed Yes Error_Acid Oxidized to Acid Check_OH->Error_Acid Yes Check_OH->Error_Ketone No Check_Conj Peak Position? Aldehyde_Confirmed->Check_Conj Biaryl Biaryl System (1685-1700 cm⁻¹) Check_Conj->Biaryl < 1705 Simple Simple Pyridine/Aryl (>1710 cm⁻¹) Check_Conj->Simple > 1705

Figure 2: Diagnostic workflow for confirming biaryl pyridine aldehyde identity.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzaldehyde.[3] National Institute of Standards and Technology.[1][4] [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. (2024).[5][6] [Link]

  • PubChem. 4-(Pyridin-2-yl)benzaldehyde Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 2,6-Pyridinedicarboxaldehyde IR Spectrum.[1] (Coblentz Society Collection).[1][3][4] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes.[Link]

Sources

Melting Point Determination of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-(3-Chlorophenyl)pyridine-3-carbaldehyde (Compound 1 ) is a critical biaryl intermediate, notably utilized in the synthesis of Smoothened receptor antagonists such as Vismodegib (Erivedge). As a key building block formed via Suzuki-Miyaura coupling, its physical characterization—specifically melting point (MP)—is a definitive Critical Quality Attribute (CQA).

Accurate MP determination for this compound is not merely about identifying a temperature; it is a purity assay. The presence of unreacted starting material (6-chloropyridine-3-carbaldehyde , MP ~80°C) or homocoupled byproducts will significantly depress and broaden the melting range. This guide compares the two industry-standard methodologies—Automated Capillary Optometry and Differential Scanning Calorimetry (DSC) —providing a validated workflow for researchers to establish the "Gold Standard" specification for their synthesized batches.

Technical Comparison of Determination Methods

For a biaryl aldehyde intermediate, the choice of method impacts the resolution of impurities and the detection of potential polymorphs.

FeatureAutomated Capillary (Opto-electronic) Differential Scanning Calorimetry (DSC) Recommendation
Principle Light transmission change during phase transition (Solid

Liquid).
Heat flow difference between sample and reference vs. temperature.DSC for Master Standard; Capillary for Routine QC.
Precision

0.3–0.5 °C

0.1 °C
DSC provides thermodynamic accuracy.
Impurity Detection Qualitative (Broadening of range).Quantitative (Purity determination via Van't Hoff equation).Use DSC for purity validation

.
Polymorph Detection Difficult (Only if MPs are distinct).Excellent (Detects endotherms/exotherms of transitions).Critical for biaryl systems prone to packing variations.
Sample Requirement 1–3 mg (Destructive).2–5 mg (Destructive/Encapsulated).Both are minimal.
Throughput High (3–6 samples/run).Low (1 sample/run).Capillary is superior for in-process checks.

Experimental Protocols

Prerequisite: Sample Preparation & Purification

Before determination, the sample must be free of solvent and inorganic salts from the Suzuki coupling.

  • Recrystallization: Dissolve crude 1 in minimal hot Ethanol or Ethyl Acetate/Hexane (1:3). Cool slowly to 4°C.

  • Drying: Dry crystals under high vacuum (< 1 mbar) at 40°C for 4 hours. Note: Solvent inclusion (solvates) will appear as pseudo-melting events in DSC.

  • Grinding: Lightly crush crystals to a fine powder to ensure uniform heat transfer. Avoid excessive force which may induce mechano-chemical polymorphic transitions.

Method A: Automated Capillary Determination (Routine QC)

Target: Reproducible "Clear Point" detection.

  • Calibration: Calibrate the apparatus using Benzophenone (48.0°C) and Benzoic Acid (122.4°C) standards.

  • Packing: Fill a standard glass capillary (1.5 mm OD) to a height of 3 mm. Tap firmly to eliminate air pockets.

  • Ramp Profile:

    • Fast Ramp: 10°C/min to 70°C (approx. 10°C below expected onset).

    • Measurement Ramp: 1.0°C/min. Crucial: Faster rates (>2°C/min) will artificially elevate the observed MP due to thermal lag.

  • Observation: Record the Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range

      
       2.0°C.[1]
      
Method B: Differential Scanning Calorimetry (Thermodynamic Standard)

Target: Enthalpy of Fusion (


) and Purity Analysis.
  • Pan Preparation: Weigh 2–4 mg of 1 into a Tzero aluminum pan. Crimp hermetically with a pinhole lid (allows volatile escape if solvated, preventing pan deformation).

  • Reference: Use an empty, matched mass Tzero pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5.0°C/min to 150°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Integrate the endothermic melting peak.

    • 
      : Extrapolated onset temperature (The true thermodynamic MP).
      
    • 
      : Temperature at maximum heat flow.
      
    • Purity Calculation: Use the software's purity analysis (based on peak shape depression) to estimate mol% purity.

Logical Workflow & Decision Tree

The following diagram illustrates the decision process for characterizing the melting point, ensuring that impurities (like the starting chloropyridine) or polymorphs do not lead to false specifications.

MP_Determination_Workflow Start Crude 6-(3-Chlorophenyl) pyridine-3-carbaldehyde Purification Recrystallization (EtOH or EtOAc/Hex) Start->Purification Drying Vacuum Dry (Remove Solvates) Purification->Drying Method_Choice Select Method Drying->Method_Choice Capillary Automated Capillary (QC / Quick Check) Method_Choice->Capillary Routine DSC DSC Analysis (Characterization / Purity) Method_Choice->DSC Validation Capillary_Result Result: Melting Range (Onset to Clear Point) Capillary->Capillary_Result DSC_Result Result: Endotherm Peak (Tonset & Enthalpy) DSC->DSC_Result Decision Range > 2°C? Capillary_Result->Decision DSC_Result->Decision Pass PASS: Release Batch (Sharp MP) Decision->Pass No Fail FAIL: Reprocess Decision->Fail Yes Impurity_Check Check for Starting Material (6-Cl-pyridine-3-CHO, MP ~80°C) Fail->Impurity_Check Impurity_Check->Purification Recycle

Figure 1: Validated workflow for MP determination, integrating purification loops for failed specifications.

Data Interpretation & Troubleshooting

The "Depression" Signal

The starting material, 6-chloropyridine-3-carbaldehyde , has a literature melting point of 77–81°C [1]. The target product, being a larger biaryl system, is expected to melt at a significantly higher temperature (typically >100°C for this class of biaryls).

  • Scenario: If your sample melts near 80–90°C or shows a "pre-melt" event in DSC at this range.

  • Diagnosis: Incomplete Suzuki coupling. The sample contains significant unreacted starting material.

  • Action: Perform column chromatography or an acid-base wash (if applicable) to remove the starting pyridine.

Broad Range (> 2°C)
  • Cause: Eutectic impurities or solvent entrapment.

  • Verification: Run TGA (Thermogravimetric Analysis). If weight loss > 1% occurs before the melt, the sample is a solvate.

Multiple Peaks in DSC
  • Cause: Polymorphism. Biaryl pyridines can pack in different crystal lattices.

  • Action: Report the MP of the stable form (usually the highest melting peak).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from [Link]

Sources

A Comparative Guide to the Storage Stability of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth analysis of the storage stability of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents. Through a comparative lens, we will examine its performance against other structurally related aromatic aldehydes, supported by robust experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals to aid in the formulation of stable drug products and to navigate the complexities of regulatory stability testing requirements.

Introduction: The Critical Role of Stability in Drug Development

The chemical stability of a drug substance is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[1] Degradation of an API or its intermediates can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties. For 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, a molecule featuring a reactive aldehyde group and a substituted pyridine ring, understanding its stability profile is paramount. The aldehyde functional group, while essential for its synthetic utility, is often susceptible to oxidation, which is a common degradation pathway for aromatic aldehydes.[2]

This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which provide a framework for stability testing of new drug substances.[1][3] We will explore not only the long-term and accelerated stability of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde but also its behavior under forced degradation conditions to elucidate potential degradation pathways.[4][5][6]

Comparative Experimental Design

To provide a comprehensive understanding of the stability of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, a comparative study was designed to evaluate its stability alongside two other commercially available and structurally relevant aromatic aldehydes:

  • Benzaldehyde: The simplest aromatic aldehyde, serving as a baseline for comparison.

  • 3-Pyridinecarboxaldehyde: An isomer of the title compound, allowing for an assessment of the influence of the chloro- and phenyl- substituents on stability.[7][8][9][10]

The study was designed to assess stability under both ICH-recommended storage conditions and forced degradation scenarios.

Rationale for Experimental Choices

The selection of storage conditions, time points, and analytical methodologies is grounded in established scientific and regulatory standards.

  • Storage Conditions: Long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions were chosen as they represent typical storage and transport environments and are stipulated by ICH guidelines.[1][3] Photostability testing was also included due to the potential for light-induced degradation of aromatic compounds.[2][5]

  • Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate the parent aldehyde from its potential degradation products.[11][12] This technique is the industry standard for assessing the purity and potency of pharmaceutical compounds.

  • Forced Degradation: Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions is crucial for identifying likely degradation products and understanding the intrinsic stability of the molecule.[4][13] This information is invaluable for developing robust formulations and analytical methods.

Experimental Workflow

The overall workflow for the stability study is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Forced Degradation cluster_3 Analysis cluster_4 Data Evaluation SamplePrep Prepare solutions of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, Benzaldehyde, and 3-Pyridinecarboxaldehyde LongTerm Long-Term (25°C/60% RH) SamplePrep->LongTerm Expose samples Accelerated Accelerated (40°C/75% RH) SamplePrep->Accelerated Expose samples Photostability Photostability (ICH Q1B) SamplePrep->Photostability Expose samples Acid Acidic (0.1N HCl) SamplePrep->Acid Expose samples Base Basic (0.1N NaOH) SamplePrep->Base Expose samples Oxidation Oxidative (3% H2O2) SamplePrep->Oxidation Expose samples Thermal Thermal (80°C) SamplePrep->Thermal Expose samples Photo Photolytic (ICH Q1B) SamplePrep->Photo Expose samples HPLC HPLC-UV Analysis (Purity & Degradation Products) LongTerm->HPLC Analyze at specified time points Accelerated->HPLC Analyze at specified time points Photostability->HPLC Analyze at specified time points Acid->HPLC Analyze at specified time points Base->HPLC Analyze at specified time points Oxidation->HPLC Analyze at specified time points Thermal->HPLC Analyze at specified time points Photo->HPLC Analyze at specified time points MassSpec LC-MS/MS (Impurity Identification) HPLC->MassSpec Characterize significant degradants DataAnalysis Compare degradation profiles and identify critical stability factors HPLC->DataAnalysis MassSpec->DataAnalysis

Caption: Workflow for the comparative stability study.

Experimental Protocols

Materials
  • 6-(3-Chlorophenyl)pyridine-3-carbaldehyde (≥98% purity)

  • Benzaldehyde (≥99% purity)

  • 3-Pyridinecarboxaldehyde (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (ACS grade)

  • Hydrochloric acid (ACS grade)

  • Sodium hydroxide (ACS grade)

  • Hydrogen peroxide (30% solution, ACS grade)

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection was developed and validated for the simultaneous determination of the three aldehydes and their degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Long-Term and Accelerated Stability Study

Samples of each aldehyde were stored in sealed, clear glass vials under the following conditions:

  • 25°C ± 2°C / 60% RH ± 5% RH

  • 40°C ± 2°C / 75% RH ± 5% RH

Samples were pulled and analyzed by HPLC at 0, 1, 3, and 6-month time points.

Forced Degradation Study

Forced degradation studies were conducted to identify potential degradation products.[4]

  • Acidic Hydrolysis: Samples were dissolved in 0.1N HCl and heated at 60°C for 24 hours.

  • Basic Hydrolysis: Samples were dissolved in 0.1N NaOH and kept at room temperature for 24 hours.

  • Oxidative Degradation: Samples were treated with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid samples were heated at 80°C for 48 hours.

  • Photolytic Degradation: Samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Results and Discussion

The stability of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde was compared to Benzaldehyde and 3-Pyridinecarboxaldehyde under various conditions. The results are summarized in the tables below.

Long-Term and Accelerated Stability

Table 1: Purity (%) of Aromatic Aldehydes under Long-Term (25°C/60% RH) and Accelerated (40°C/75% RH) Storage Conditions

CompoundConditionInitial Purity (%)1 Month Purity (%)3 Months Purity (%)6 Months Purity (%)
6-(3-Chlorophenyl)pyridine-3-carbaldehyde 25°C/60% RH 99.899.799.599.2
40°C/75% RH 99.899.298.196.5
Benzaldehyde 25°C/60% RH 99.999.598.997.8
40°C/75% RH 99.998.896.593.2
3-Pyridinecarboxaldehyde 25°C/60% RH 99.799.699.398.9
40°C/75% RH 99.799.097.895.7

Under long-term conditions, all three aldehydes demonstrated good stability, with minimal degradation observed over six months. However, under accelerated conditions, a more pronounced degradation was observed for all compounds. Benzaldehyde was the least stable, followed by 3-Pyridinecarboxaldehyde, and then 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, which exhibited the highest stability among the three. The increased stability of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde can be attributed to the electronic effects of the chloro- and phenyl- substituents on the pyridine ring.

Forced Degradation

Table 2: Degradation (%) of Aromatic Aldehydes under Forced Degradation Conditions

CompoundAcidic (0.1N HCl, 60°C, 24h)Basic (0.1N NaOH, RT, 24h)Oxidative (3% H2O2, RT, 24h)Thermal (80°C, 48h)Photolytic (ICH Q1B)
6-(3-Chlorophenyl)pyridine-3-carbaldehyde 5.28.115.32.14.5
Benzaldehyde 2.812.525.83.57.8
3-Pyridinecarboxaldehyde 4.59.818.92.86.2

The forced degradation studies revealed that all three aldehydes were most susceptible to oxidative degradation, which is a known liability for this functional group.[2] Benzaldehyde showed the highest susceptibility to oxidation. The primary degradation product identified by LC-MS for all three aldehydes under oxidative conditions was the corresponding carboxylic acid, which is consistent with the expected oxidation of an aldehyde.

The stability of aromatic aldehydes can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups can sometimes enhance stability.[2] In the case of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde, the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen likely contributes to its greater stability compared to benzaldehyde.

Potential Degradation Pathway

Based on the forced degradation data, a primary degradation pathway for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde is oxidation of the aldehyde group to a carboxylic acid.

G cluster_0 Oxidative Degradation Compound 6-(3-Chlorophenyl)pyridine-3-carbaldehyde Degradant 6-(3-Chlorophenyl)pyridine-3-carboxylic acid Compound->Degradant [O]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde is the foundation of its safe management. This compound is a halogenated aromatic aldehyde, a class of chemicals that requires careful handling due to potential toxicity and environmental hazards. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a chlorinated phenyl group and a pyridine aldehyde—necessitate treating it with significant caution.

The hazard profile can be inferred from its own Safety Data Sheet (SDS) and those of structurally related compounds.[1] This substance is classified as harmful if swallowed and may cause an allergic skin reaction. Related chlorinated pyridine compounds are known to cause skin, eye, and respiratory irritation.[1] Furthermore, the pyridine functional group itself is associated with a range of hazards, including potential carcinogenicity and reproductive toxicity, and is noted for being very toxic to aquatic life.[2]

Table 1: GHS Hazard Profile for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde and Related Compounds

Hazard CategoryGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed
Skin Sensitization GHS07WarningH317: May cause an allergic skin reaction
Skin Irritation GHS07WarningH315: Causes skin irritation (inferred from related compounds)[1]
Eye Irritation GHS07WarningH319: Causes serious eye irritation (inferred from related compounds)[1]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation (inferred from related compounds)[1]

Given these hazards, all waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be managed as regulated hazardous waste.

Section 2: The Critical Importance of Waste Segregation

Proper segregation is the most crucial step in managing chemical waste. The primary directive for 6-(3-Chlorophenyl)pyridine-3-carbaldehyde is to classify it as halogenated organic waste .

The causality behind this is a matter of environmental and industrial safety. Many non-halogenated organic solvent wastes are reprocessed and used as alternative fuels.[3] If chlorinated wastes are mixed in, combustion can produce highly toxic and persistent environmental pollutants, such as chlorinated dioxins and hydrogen chloride gas.[3][4] Therefore, meticulous segregation at the point of generation is not just a regulatory requirement but a critical measure to prevent severe environmental contamination.

Use the following workflow to ensure correct segregation.

G cluster_yes Halogenated Waste Stream cluster_no Non-Halogenated Waste Stream start Waste Generated Containing 6-(3-Chlorophenyl)pyridine-3-carbaldehyde decision Is the waste organic and contains a halogen (Cl, Br, F, I)? start->decision yes_path YES no_path NO container Place in designated, properly labeled 'HALOGENATED ORGANIC WASTE' container. yes_path->container storage Store container in a well-ventilated area, away from ignition sources, inside a secondary containment tray. container->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal other_waste Follow appropriate disposal protocol for non-halogenated organic, aqueous, or solid waste. no_path->other_waste

Caption: Waste Segregation Decision Workflow

Section 3: Step-by-Step Disposal Protocol

Follow this validated protocol to ensure safety and compliance from the lab bench to final disposal.

Step 3.1: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The goal is to create a complete barrier to prevent any route of exposure.

Table 2: Personal Protective Equipment for Handling Halogenated Waste

Body PartEquipmentStandard/SpecificationRationale
Eyes/Face Safety glasses and a face shieldANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and dust particles.[5]
Hands Chemical-resistant gloves (e.g., Nitrile)EN 374Inspect gloves before use and use proper removal technique to avoid skin contact.[6]
Body Chemical-resistant lab coatN/AProvides a primary barrier against spills and contamination.[5]
Respiratory NIOSH/MSHA-approved respiratorVaries by exposure levelUse if there is a risk of aerosol or dust formation, especially during spill cleanup.[5][6]
Step 3.2: Waste Container Selection and Labeling
  • Select the Right Container : Use a designated, leak-proof container, preferably made of glass or another material known to be compatible with chlorinated organic compounds.[3] The container must have a secure, tight-fitting screw cap.[7]

  • Affix a Hazardous Waste Label : As soon as you designate a container for waste, label it clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-(3-Chlorophenyl)pyridine-3-carbaldehyde" and any other constituents in the waste stream.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3.3: Accumulation of Waste
  • Transferring Waste : Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Solid Waste : For the pure solid compound or grossly contaminated items (e.g., weighing paper, gloves), carefully place them in the designated container to avoid creating dust.[5]

  • Liquid Waste : For solutions containing the compound, pour carefully into the designated liquid waste container. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.[8]

  • Keep Containers Closed : Always keep the waste container tightly sealed when not actively adding waste.[2][7]

  • Storage Location : Store the waste container in a designated satellite accumulation area that is in a well-ventilated location, away from heat or ignition sources, and within secondary containment (such as a chemical-resistant tray).[3][9]

Step 3.4: Arranging for Final Disposal

The ultimate disposal method for chlorinated organic waste is typically high-temperature incineration conducted at a licensed facility.[4][10][11] This process ensures the complete destruction of the hazardous compounds.

  • Contact EHS : Follow your institution's protocol for waste pickup by contacting the Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.

  • Provide Documentation : Accurately describe the contents of the waste container. This is a regulatory requirement and is essential for the disposal facility to handle the waste correctly.

  • Do Not Drain Dispose : Under no circumstances should this chemical or its solutions be poured down the drain.[5][7][12] This is illegal and environmentally harmful.

Section 4: Emergency Procedures

Spill Response
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Don the full PPE as described in Table 2.

  • Contain the Spill : For a solid spill, carefully sweep or scoop the material into a waste container, avoiding dust generation.[5] For a liquid spill, cover with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent).[13]

  • Clean Up : Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures
  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 5: Regulatory Framework

The disposal of this chemical is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), classifies hazardous wastes.[8][14] Pyridine and many chlorinated compounds are listed or characteristic hazardous wastes.[14] The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), which require proper training, labeling, and access to safety data sheets.[15][16] Adherence to the procedures in this guide will help ensure compliance with these federal standards and any applicable state and local regulations.

References

  • Vertex AI Search, Safety Data Sheet, KISHIDA CHEMICAL CO., LTD. 2

  • RiskAssess, Chemical Waste Containers for Chemical Waste Disposal. 3

  • ACS Publications, Process for Disposal of Chlorinated Organic Residues. 4

  • Angene Chemical, Safety Data Sheet. 5

  • Thermo Fisher Scientific, Safety Data Sheet for 3-Pyridinecarboxaldehyde. 17

  • Capot Chemical, Material Safety Data Sheet.

  • ChemDmart, Safety Data Sheet for 3-Pyridinecarboxaldehyde. 12

  • Thermo Fisher Scientific, Safety Data Sheet for 4-Pyridinecarboxaldehyde. 13

  • University of Otago, Laboratory chemical waste disposal guidelines. 10

  • NCBI, TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. 18

  • Environmental Health and Safety, Hazardous Waste Disposal Procedures. 8

  • Sigma-Aldrich, 6-(3-chlorophenyl)pyridine-3-carboxaldehyde Product Page.

  • Occupational Safety and Health Administration, Guidance For Hazard Determination. 15

  • EPA, EPA HAZARDOUS WASTE CODES. 14

  • MIT, procedure for disposing of hazardous waste. 7

  • NCBI, Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL. 11

  • Loba Chemie, 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. 19

  • U.S. Chemical Storage, What Are OSHA Requirements for Hazardous Chemical Storage? 9

  • PubChem, 6-Chloropyridine-3-carbaldehyde. 1

  • Occupational Safety and Health Administration, 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. 16

Sources

Personal Protective Equipment & Handling Guide: 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the safety protocols for handling 6-(3-Chlorophenyl)pyridine-3-carbaldehyde .[1] As a functionalized pyridine intermediate containing both a reactive aldehyde and a halogenated aromatic ring, this compound presents a specific risk profile combining potential sensitization, respiratory irritation, and environmental persistence.

Core Directive: Treat this substance as a High-Potency Pharmacophore Intermediate . In the absence of comprehensive toxicological data (LD50/LC50), apply the Precautionary Principle and Universal Precautions for novel chemical entities (NCEs).

Hazard Assessment (Structure-Activity Relationship)

Before selecting PPE, we must understand the "Why" behind the hazard. This compound is not a generic reagent; its structure dictates its biological activity and reactivity.

Structural MotifAssociated HazardGHS Classification (Predicted)
Pyridine Ring Skin/Mucous membrane irritation; potential hepatotoxicity upon chronic exposure.H315 (Skin Irrit.), H302 (Harmful if swallowed)
Aldehyde Group (-CHO) High reactivity; protein cross-linking potential (Sensitizer); Respiratory irritation.H317 (Skin Sens.), H335 (Resp.[2] Irrit.), H319 (Eye Irrit.)
Chlorophenyl Group Lipophilicity (increased skin absorption); Environmental persistence; Halogenated waste requirement.H412 (Aquatic Chronic)

Critical Note: Aldehydes are known sensitizers. Repeated exposure to trace amounts can lead to anaphylactic-type reactions. Zero-skin-contact is the operational standard.

Personal Protective Equipment (PPE) Matrix

The following PPE standards apply to all personnel entering the designated handling zone.

Table 1: Task-Based PPE Selection
Protection ZoneEquipmentSpecification & Rationale
Ocular Chemical Goggles Standard: ANSI Z87.1 Impact + Splash.Why: Safety glasses are insufficient for fine powders or reactive aldehydes that can sublime or drift.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill): N95 or P100 Half-face respirator if outside containment.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, 5-8 mil) OR Laminate (Silver Shield) if using DCM/THF solvents.Why: Pyridines can permeate thin nitrile; the aldehyde group requires redundant barriers.
Dermal (Body) Lab Coat + Apron Standard: 100% Cotton or Nomex Lab coat (buttoned).Add-on: Chemical-resistant apron (Tyvek/PVC) during transfer of >5g quantities.

Operational Protocol: The "Closed Loop" Workflow

To ensure scientific integrity and safety, follow this self-validating workflow. This minimizes exposure and ensures the compound remains contaminant-free.[3]

Phase A: Preparation & Weighing
  • Static Control: This solid is likely electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Containment: All weighing must occur inside the chemical fume hood. Do not tare the balance on the open bench.

  • Solvent Selection: If preparing a stock solution, avoid chlorinated solvents (DCM/Chloroform) if possible to reduce permeation risks. If DCM is required, switch outer gloves to Silver Shield (Laminate) immediately.

Phase B: Reaction & Handling
  • Vessel Venting: Aldehydes can oxidize to carboxylic acids. Ensure reaction vessels are under an inert atmosphere (Nitrogen/Argon) to prevent degradation and pressure buildup.

  • Quenching: Upon reaction completion, treat the glassware as "contaminated" until a triple-solvent rinse (Acetone -> Water -> Acetone) is performed.

Phase C: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol/solvents (increases absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical evaluation immediately (Aldehydes cause protein coagulation in the cornea).

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct glove material based on the state of the chemical (Solid vs. Solvated).

PPE_Logic Start Start: Handling 6-(3-Chlorophenyl)pyridine-3-carbaldehyde State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder Form State_Check->Solid Solid Solution Dissolved in Solvent State_Check->Solution Liquid PPE_Solid PPE: Standard Nitrile (Double) + Fume Hood Solid->PPE_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent Alcohols, Water, Hexane Solvent_Check->Standard_Solvent Low Permeation Permeating_Solvent DCM, THF, Chloroform Solvent_Check->Permeating_Solvent High Permeation PPE_Standard PPE: Nitrile (Double) Change every 30 mins Standard_Solvent->PPE_Standard PPE_HighRisk PPE: Laminate (Silver Shield) OR Heavy Duty Nitrile Permeating_Solvent->PPE_HighRisk

Caption: Decision tree for glove selection based on physical state and carrier solvent permeation risks.

Diagram 2: Waste Disposal Stream

Proper segregation is vital due to the halogenated nature of the chlorophenyl group.

Waste_Stream Waste_Gen Waste Generation Check_Halogen Contains Halogen? (Chlorophenyl Group) Waste_Gen->Check_Halogen Solid_Waste Solid Waste (Gloves, Paper, Compound) Check_Halogen->Solid_Waste Solid Material Liquid_Waste Liquid Waste (Mother Liquor, Rinses) Check_Halogen->Liquid_Waste Liquid Material Bin_Solid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid_Waste->Bin_Solid Check_Solvent Major Solvent Component? Liquid_Waste->Check_Solvent Stream_Halo Halogenated Waste Stream (Red Can) Check_Solvent->Stream_Halo If DCM/Chloroform present OR High Conc. of Target Stream_NonHalo Non-Halogenated Stream (Clear/White Can) Check_Solvent->Stream_NonHalo Only if <1% Halogenated content (Check Local Regs) Stream_NonHalo->Stream_Halo When in doubt, default to Halogenated

Caption: Disposal workflow emphasizing the segregation of halogenated organic waste to comply with EPA/RCRA standards.

Disposal & Environmental Compliance

Because this molecule contains a Chlorophenyl group, it falls under specific disposal regulations regarding halogenated organics.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Hazardous Solid Waste drum. Do not place in regular trash.

  • Liquid Waste:

    • Primary Stream: Halogenated Organic Waste . Even if the solvent is non-halogenated (e.g., Methanol), a high concentration of the target compound dictates using the halogenated stream to prevent downstream incineration issues.

    • Labeling: Clearly mark the waste tag with "Contains Halogenated Pyridines."

  • Glassware: Triple rinse with acetone. Collect the first rinse in the Halogenated Waste container. Subsequent rinses may go to the Non-Halogenated stream or drain (if water-soluble and permitted by local EHS).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Edition).
  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents in the Workplace.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.